Product packaging for USP7/USP47 inhibitor(Cat. No.:CAS No. 1247825-37-1)

USP7/USP47 inhibitor

Cat. No.: B608908
CAS No.: 1247825-37-1
M. Wt: 484.384
InChI Key: GUDJFFQZIISQJB-UHFFFAOYSA-N
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Description

Significance of Protein Ubiquitination and Deubiquitination in Cellular Homeostasis

The precise regulation of protein function and abundance is fundamental to maintaining cellular health, a state known as homeostasis. mdpi.comnih.gov A primary mechanism governing this regulation is protein ubiquitination, a reversible post-translational modification where ubiquitin, a small 76-amino acid protein, is attached to substrate proteins. nih.govfrontiersin.orgcellsignal.com This process is not merely a signal for destruction; the nature of the ubiquitin modification—whether a single ubiquitin molecule (monoubiquitination) or a chain (polyubiquitination)—dictates the protein's fate. oncotarget.com Different lysine (B10760008) linkages within polyubiquitin (B1169507) chains create a complex code that can alter a protein's activity, change its subcellular location, mediate protein-protein interactions, or target it for degradation by the proteasome. cellsignal.comoncotarget.com

This intricate system of protein tagging is balanced by a reverse process called deubiquitination, carried out by deubiquitinating enzymes (DUBs). nih.govpreprints.org The dynamic interplay between ubiquitination, catalyzed by a cascade of E1, E2, and E3 enzymes, and deubiquitination ensures that protein levels and activities are appropriately controlled in response to cellular needs and environmental cues. frontiersin.orgnih.gov An imbalance in this system is a hallmark of numerous human diseases, including various cancers, neurodegenerative disorders, and immune-related pathologies, highlighting the critical importance of this regulatory axis. nih.govnih.gov

Overview of Deubiquitinating Enzymes (DUBs) as Regulators of Protein Dynamics

Deubiquitinating enzymes (DUBs) are proteases that counteract the work of E3 ubiquitin ligases by cleaving the isopeptide bond between ubiquitin and its target protein. preprints.orgnih.govthermofisher.com This action is crucial for several reasons: it can rescue proteins from degradation, edit ubiquitin chains to alter the cellular signal, and recycle ubiquitin molecules to maintain the free ubiquitin pool within the cell. frontiersin.orgbmbreports.org By reversing ubiquitination, DUBs are master regulators of nearly all cellular processes, including the cell cycle, DNA damage repair, gene expression, and immune responses. frontiersin.orgbmbreports.orgbiologists.com

The human genome encodes approximately 100 DUBs, which are broadly classified into seven families based on their catalytic domain architecture: Ubiquitin-Specific Proteases (USPs), Ubiquitin C-terminal Hydrolases (UCHs), Ovarian Tumor Proteases (OTU), Machado-Joseph Domain Proteases (MJD), JAB1/MPN/Mov34 metalloenzymes (JAMM), Motif Interacting with Ub-containing Novel DUB family (MINDY), and Zinc finger with UFM1-specific peptidase domain protein (ZUFSP). nih.govoncotarget.comresearchgate.net The USP family is the largest of these, characterized by a conserved catalytic domain that carries out the hydrolysis reaction. bmbreports.orgpnas.org

The Ubiquitin-Proteasome System and DUB Counteraction of Ubiquitination

The Ubiquitin-Proteasome System (UPS) is the primary pathway for the targeted degradation of most short-lived proteins in eukaryotic cells. cellsignal.com The process begins with the ATP-dependent activation of ubiquitin by an E1 activating enzyme. nih.govcellsignal.com The activated ubiquitin is then transferred to an E2 conjugating enzyme, which works with an E3 ubiquitin ligase to attach the ubiquitin to a lysine residue on the target protein. thermofisher.comnih.gov E3 ligases provide substrate specificity, ensuring that only specific proteins are marked for degradation. cellsignal.com The sequential addition of ubiquitin molecules, typically forming a K48-linked polyubiquitin chain, creates a signal that is recognized by the 26S proteasome. thermofisher.comnih.gov

The proteasome, a large multi-protein complex, then binds to the polyubiquitinated protein, unfolds it, and degrades it into small peptides. preprints.orgnih.gov DUBs directly oppose this pathway. thermofisher.com By removing ubiquitin chains from substrates, they can prevent proteasomal recognition, thereby stabilizing the protein and reversing the degradation signal. preprints.orgnih.gov This regulatory check is vital for the timely control of proteins like cell cycle regulators and tumor suppressors, where both rapid degradation and stabilization are required at different times. nih.gov

Ubiquitin-Specific Protease 7 (USP7)

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is one of the most extensively studied DUBs due to its central role in regulating proteins involved in cancer and other diseases. frontiersin.orgnih.gov It is a key regulator of cellular pathways that govern genome stability, cell survival, and immune function. patsnap.combiorxiv.org

Structural and Functional Characteristics of USP7

The human USP7 protein is a large, multi-domain enzyme consisting of 1,102 amino acids. frontiersin.orgnih.gov Its structure can be divided into three main regions:

N-terminal TRAF-like Domain: This domain (amino acids 53-206) is involved in recognizing and binding to specific substrate proteins. biorxiv.orgnih.gov

Central Catalytic Domain: This core region (amino acids 208-560) is responsible for the deubiquitinating activity. nih.gov It adopts a structure resembling a hand with "thumb," "palm," and "finger" subdomains that interact with the ubiquitin moiety. pnas.orgfrontiersin.org The catalytic triad (B1167595) of cysteine (Cys223), histidine (His464), and aspartate (Asp481) residues, essential for catalysis, is located within this domain. pnas.orgmdpi.com

C-terminal Ubiquitin-Like (UBL) Domains: The C-terminus contains five tandem UBL domains (UBL1-5) that also play a role in substrate recognition and enhance the enzyme's catalytic activity. frontiersin.orgnih.govnih.gov

Functionally, USP7 removes ubiquitin from a wide array of substrate proteins, thereby preventing their degradation and stabilizing their levels. nih.gov One of its most critical functions is the regulation of the p53 tumor suppressor pathway. USP7 can deubiquitinate and stabilize both the p53 protein and its primary negative regulator, the E3 ligase MDM2. frontiersin.orgpatsnap.com In many cancer cells, USP7 preferentially stabilizes MDM2, leading to increased p53 degradation and promoting tumor cell survival. frontiersin.orgacs.org

Allosteric Regulation Mechanisms of USP7 Activity

Unlike many other proteases, USP7 possesses a unique, sophisticated mechanism of self-regulation. In its unbound state, the catalytic triad of USP7 is misaligned, rendering the enzyme in an inactive, or "autoinhibited," conformation. pnas.orgpatsnap.com The distance between the key catalytic residues is too great to permit enzymatic activity. pnas.org

Activation is a dynamic process triggered upon binding to a ubiquitinated substrate. pnas.orgpatsnap.com This binding induces a significant conformational change that realigns the catalytic triad into a competent state. pnas.org This activation is further enhanced by an intramolecular interaction. The enzyme's own C-terminal peptide tail can bind to an allosteric pocket on the catalytic domain, a mechanism that stabilizes the active conformation and is necessary for full catalytic efficiency. pnas.orgbiorxiv.org

This complex regulation provides unique opportunities for therapeutic intervention. Small-molecule inhibitors can be designed to bind to allosteric sites, such as the "palm" subdomain, locking the enzyme in its inactive state and preventing the conformational changes required for activation. mdpi.comsci-hub.se This approach offers a potential advantage over active-site inhibitors, as allosteric sites are often less conserved among related enzymes, allowing for greater selectivity. sci-hub.se

Ubiquitin-Specific Protease 47 (USP47)

Ubiquitin-Specific Protease 47 (USP47) is a cysteine protease that is structurally and functionally related to USP7, sharing high sequence similarity within its catalytic domain. nih.govresearchgate.net Like USP7, it is a member of the USP family and plays an important role in several fundamental cellular processes. nih.gov

Structurally, USP47 mirrors USP7's architecture, possessing a large N-terminal catalytic domain and multiple ubiquitin-like (UBL) domains at its C-terminus. nih.gov Its catalytic activity also depends on a conserved triad of cysteine, histidine, and aspartic acid residues. nih.gov

Functionally, USP47 has been identified as a key regulator in the base excision repair (BER) pathway of DNA damage response, where it specifically deubiquitinates and stabilizes DNA polymerase beta (POLB). uniprot.org It is also involved in maintaining epithelial cell adhesion through the deubiquitination of E-cadherin and contributes to the regulation of important signaling pathways, including the Hippo and Wnt pathways. nih.govnih.gov Given the high degree of similarity between the catalytic sites of USP7 and USP47, many small-molecule inhibitors originally developed for USP7 have been found to be dual inhibitors, potently targeting both enzymes. researchgate.netfrontiersin.org

Research Findings on USP7/USP47 Inhibitors

The discovery of small molecules that inhibit USP7 and USP47 has provided valuable tools for studying their biological roles and offers potential therapeutic strategies, particularly in oncology.

Compound NameType of InhibitorKey Research Findings
P5091 Covalent, Active-site targetingA derivative of thiophene-2-carboxamide. It acts as a dual inhibitor of USP7 and USP47. frontiersin.org It has demonstrated in vivo anti-tumor activity in a multiple myeloma xenograft model by inducing p53-dependent apoptosis. frontiersin.orgacs.org
P22077 Covalent, Active-site targetingA potent and selective dual inhibitor of USP7 and USP47. frontiersin.org It has been shown to stabilize the p53 tumor suppressor and induce apoptosis in various cancer cell lines.
HBX 41,108 Reversible, Active-site targetingOne of the earlier identified USP7 inhibitors, it also shows activity against other DUBs like USP5 and USP8. acs.org It was instrumental in early studies demonstrating the therapeutic potential of USP7 inhibition.
ALM34 AllostericA potent, highly selective allosteric inhibitor of USP7 with minimal activity against USP47 and other DUBs. frontiersin.org It binds to an allosteric site, inducing a conformational change that inhibits USP7 activity.
GNE-6776 AllostericA potent and highly selective non-covalent inhibitor of USP7. It binds to an allosteric site within the palm region of the catalytic domain, preventing ubiquitin binding. It shows high selectivity over USP47. patsnap.comsci-hub.se
XL177A Covalent, Active-site targetingAn irreversible inhibitor that covalently modifies the catalytic cysteine of USP7. It induces conformational changes in the enzyme upon binding. patsnap.comfrontiersin.org

Structural and Functional Characteristics of USP47

Ubiquitin-Specific Peptidase 47 (USP47) is a cysteine protease that plays a crucial role in various cellular processes. nih.govwikipedia.org It is a large protein, with the full-length human transcript encoding a protein of 1,375 amino acids. nih.gov The structure of USP47 is characterized by an N-terminal catalytic core domain and multiple C-terminal ubiquitin-like (UBL) domains, a feature it shares with USP7. nih.gov

The catalytic activity of USP47 is dependent on a conserved catalytic triad of cysteine, histidine, and aspartic acid/asparagine residues within its N-terminal catalytic core, which spans residues 188-564. nih.gov This catalytic triad is essential for its deubiquitinating function, which involves cleaving ubiquitin chains from target proteins. nih.gov

Functionally, USP47 is involved in a multitude of cellular activities, including:

DNA Damage Repair: USP47 regulates DNA base excision repair by controlling the levels of DNA polymerase β. aacrjournals.orgnih.gov

Cell Adhesion: It is essential for maintaining epithelial cell adhesion by deubiquitinating E-cadherin. nih.gov

Signaling Pathways: USP47 modulates several key signaling pathways, including the Hippo, Wnt, and p53 pathways. frontiersin.orgnih.gov For instance, it can deubiquitinate and stabilize YAP, an effector in the Hippo pathway, and β-catenin in the Wnt pathway. frontiersin.orgnih.gov It also indirectly regulates p53 by deubiquitinating Ribosomal Protein S2 (RPS2), which in turn affects MDM2, a key negative regulator of p53. nih.govmdpi.com

Axonal Growth: Studies have shown that USP47 promotes axonal growth in neurons. nih.gov

Given its role in stabilizing proteins involved in cell proliferation, survival, and migration, USP47 is often overexpressed in various cancers, including colorectal and breast cancer, making it a valuable biomarker and therapeutic target. nih.gov

Comparative Analysis of USP47 and USP7 Enzymatic Properties and Domain Structures

USP47 and USP7 are the closest homologs within the USP family, sharing significant sequence and structural similarities. nih.govnih.gov Both are large, multi-domain proteins featuring an N-terminal catalytic domain and C-terminal UBL domains. nih.govnih.gov The catalytic domains of USP7 and USP47 share 48.4% similarity. frontiersin.orgnih.gov

Domain Structure Comparison:

DomainUSP7USP47
N-terminusTRAF-like domainNo TRAF-like domain
Catalytic DomainCentral, with a conserved Cys-His-Asp triadCentral, with a conserved Cys-His-Asp/Asn triad
C-terminusFive tandem UBL domainsMultiple UBL domains

Data sourced from multiple scientific publications. nih.govfrontiersin.org

A key structural difference is the presence of a tumor necrosis factor receptor-associated factor-like (TRAF-like) domain at the N-terminus of USP7, which is absent in USP47. frontiersin.org This domain provides USP7 with unique substrate recognition capabilities. frontiersin.org

Enzymatic Properties:

While both enzymes are cysteine proteases that deubiquitinate target proteins, they exhibit some differences in their enzymatic properties. nih.gov For instance, USP47 has been shown to process Lys48- and Lys63-linked polyubiquitin chains more efficiently than USP7. nih.gov However, the isolated catalytic domain of USP7 has poor activity compared to the full-length enzyme, with efficient activity requiring its UBL domains. frontiersin.org Similarly, full-length USP47 demonstrates higher deubiquitinase activity than its isolated catalytic domain. researchgate.net

Despite these differences, there is also evidence of functional redundancy. embopress.org For example, they are known to work together to deubiquitinate NLRP3, a component of the inflammasome. nih.govembopress.org This functional overlap is significant, as the dual inhibition of both enzymes can lead to a more potent therapeutic effect. researchgate.net

Rationale for USP7/USP47 Inhibition in Therapeutic Research

The rationale for targeting USP7 and USP47 with inhibitors in a therapeutic context, particularly in oncology, stems from their critical roles in regulating the stability of key proteins involved in tumor progression and suppression. researchgate.netfrontiersin.org

Emerging Evidence for USP7/USP47 as Critical Therapeutic Targets

A substantial body of evidence highlights the importance of USP7 and USP47 as therapeutic targets:

Stabilization of Oncoproteins and Destabilization of Tumor Suppressors: USP7 is well-known for deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. mdpi.com By inhibiting USP7, MDM2 is destabilized, leading to an increase in p53 levels and the induction of apoptosis in tumor cells. mdpi.comacs.org USP47 also indirectly regulates p53 stability. mdpi.com

Role in DNA Damage Response (DDR): Both USP7 and USP47 are involved in the DDR. aacrjournals.org USP47 stabilizes DNA polymerase β, a key enzyme in base excision repair. aacrjournals.org Inhibition of these DUBs can impair DNA repair mechanisms in cancer cells, potentially sensitizing them to DNA-damaging chemotherapeutic agents. acs.org

Regulation of Immune Response: USP7 plays a crucial role in the function of regulatory T cells (Tregs), which suppress anti-tumor immunity. plos.org Inhibition of USP7 can impair Treg function, thereby promoting an anti-tumor immune response. plos.orgnih.gov

Overexpression in Cancers: High levels of USP7 and USP47 are found in numerous cancers and often correlate with poor prognosis. nih.govfrontiersin.org This overexpression makes them attractive targets for cancer therapy.

The dual inhibition of USP7 and USP47 is considered a promising strategy because it can simultaneously target multiple oncogenic pathways, potentially leading to enhanced anti-cancer efficacy and a reduced likelihood of developing drug resistance. researchgate.netacs.org

Historical Context of DUB Inhibitor Development

The development of inhibitors for deubiquitinating enzymes is a relatively recent field that has gained significant momentum over the past two decades. nih.govsci-hub.se Early efforts in drug discovery for the ubiquitin-proteasome system focused primarily on proteasome inhibitors. However, the recognition of the crucial regulatory roles of DUBs has led to them being nominated as a promising class for drug discovery. nih.govsci-hub.se

Initial DUB inhibitors were often broad-spectrum, lacking specificity. frontiersin.org The development of activity-based probes and advances in structural biology have been instrumental in designing more potent and selective inhibitors. nih.govsci-hub.seacs.org

The first generation of USP7 inhibitors were often covalent modifiers of the catalytic cysteine residue. sci-hub.se While effective, they sometimes lacked selectivity, also inhibiting other DUBs like USP47 due to the conserved nature of the active site. frontiersin.orgsci-hub.se This led to the identification of several compounds as dual USP7/USP47 inhibitors.

More recent efforts have focused on developing non-covalent and allosteric inhibitors that bind to sites other than the catalytic center, offering the potential for greater selectivity. sci-hub.senih.gov For example, fragment-based screening and NMR have been used to identify compounds that bind to an allosteric site in the "palm" region of the USP7 catalytic domain. sci-hub.senih.gov The development of highly selective inhibitors, such as FT671, which targets a unique pocket near the catalytic center of USP7, has also advanced the field. researchgate.netuel.ac.uk

The journey of DUB inhibitor development has progressed from broad-spectrum agents to highly specific and allosteric modulators, with several compounds now in preclinical and early clinical stages of investigation for cancer and other diseases. nih.govsci-hub.sepatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11Cl2N3O3S3 B608908 USP7/USP47 inhibitor CAS No. 1247825-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDJFFQZIISQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Usp7/usp47 Deubiquitinase Activity and Inhibition

Substrate Recognition and Deubiquitination by USP7

USP7 is a large, multi-domain protein that includes an N-terminal TRAF-like domain, a central catalytic domain, and five C-terminal ubiquitin-like (UBL) domains. researchgate.net Its catalytic mechanism involves a triad (B1167595) of cysteine, histidine, and aspartate/glutamate residues. life-science-alliance.org A unique feature of USP7 is that in its unbound (apo) state, the catalytic triad is misaligned and thus inactive. life-science-alliance.org The binding of a ubiquitinated substrate induces a conformational change in a "switching loop," which correctly orients the catalytic residues for enzymatic activity. life-science-alliance.org This intricate mechanism of activation is further enhanced by the binding of a peptide from USP7's own C-terminal tail into an "activation cleft" within the catalytic domain, which stabilizes the competent conformation. researchgate.netnih.gov This multi-level regulation ensures precise control over its deubiquitinase activity.

USP7-Mediated Regulation of the p53/MDM2/MDMX Axis

One of the most extensively studied functions of USP7 is its regulation of the p53/MDM2/MDMX signaling axis, a cornerstone of tumor suppression. nih.gov The E3 ubiquitin ligase MDM2 is the primary negative regulator of the p53 tumor suppressor. nih.govresearchgate.net MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, forming a crucial negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene. nih.gov MDMX (or MDM4) is a homolog of MDM2 that also binds and inhibits p53. frontiersin.org USP7 can deubiquitinate and stabilize all three key components of this axis—p53, MDM2, and MDMX—making its role highly complex and context-dependent. nih.govwaocp.org

Under normal, stress-free cellular conditions, the levels of p53 are kept low to allow for normal cell proliferation. frontiersin.org In this state, USP7 primarily targets MDM2 and its partner MDMX for deubiquitination. frontiersin.orgnih.gov By removing ubiquitin chains from MDM2, USP7 prevents MDM2's own auto-ubiquitination and subsequent degradation, thereby stabilizing it. frontiersin.org Similarly, USP7 deubiquitinates and stabilizes MDMX. nih.gov The resulting high levels of active MDM2/MDMX complex efficiently target p53 for ubiquitination and destruction, effectively suppressing the p53 pathway. mdpi.comresearchgate.net Therefore, under basal conditions, the net effect of USP7 activity is the destabilization of p53. mdpi.com

In response to cellular stress, such as DNA damage, a functional switch occurs, leading USP7 to favor p53 as a substrate. frontiersin.org This shift is critical for mounting an effective stress response. The precise mechanisms governing this change in substrate preference are complex, but regulatory proteins are involved. For instance, the tumor suppressor RASSF1A can disrupt the interaction between USP7 and MDM2 following DNA damage, which contributes to MDM2 destabilization. frontiersin.org Another protein, ABRO1, has been shown to stabilize the interaction between USP7 and p53, promoting p53 deubiquitination. frontiersin.org This strategic shift from stabilizing p53's destroyers (MDM2/MDMX) to stabilizing p53 itself is a pivotal event in the cellular DNA damage response. waocp.org

The deubiquitination and stabilization of p53 by USP7 under stress conditions allows p53 to accumulate in the nucleus and function as a transcription factor. researchgate.net Activated p53 binds to the promoter regions of a multitude of target genes responsible for initiating critical cellular programs. These programs include cell cycle arrest, which provides time for DNA repair, and apoptosis (programmed cell death), which eliminates cells with irreparable damage. waocp.org Consequently, by controlling the stability of p53, USP7 directly modulates the transcriptional output of the p53 pathway, which is essential for maintaining genomic integrity and preventing tumorigenesis. mdpi.comwaocp.org

USP7 Regulation of DNA Damage Response Pathways

Beyond the p53 axis, USP7 has a direct and significant role in the DNA damage response (DDR), particularly in the Nucleotide Excision Repair (NER) pathway. frontiersin.orgfrontiersin.org NER is a versatile DNA repair system responsible for removing a wide range of helix-distorting DNA lesions, including those caused by UV radiation and certain chemotherapeutic agents. frontiersin.orgnih.govresearchopenworld.com The pathway operates through two major sub-pathways: global genome NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. frontiersin.org

USP7 plays a crucial role in the initiation steps of both GG-NER and TC-NER. frontiersin.org

In Global Genome NER (GG-NER) , the xeroderma pigmentosum complementation group C (XPC) protein is a key damage recognition factor. nih.gov Following UV-induced DNA damage, XPC is ubiquitinated, which enhances its ability to bind to the damaged DNA but also marks it for degradation by the VCP/p97 protein complex. frontiersin.orgnih.gov USP7 physically interacts with and deubiquitinates XPC. nih.gov This action by USP7 is critical to stabilize XPC at the damage site and prevent its premature degradation, thereby ensuring the NER process can proceed. frontiersin.orgnih.gov

In Transcription-Coupled NER (TC-NER) , which is initiated when RNA polymerase II stalls at a DNA lesion, USP7 also has a vital stabilization function. frontiersin.org USP7 is recruited to the sites of damage by the UV-stimulated scaffold protein A (UVSSA). frontiersin.orgresearchopenworld.com Once there, USP7 interacts with and stabilizes key TC-NER factors, including UVSSA itself and the Cockayne syndrome B (CSB) protein (also known as ERCC6), protecting them from degradation. acs.orgfrontiersin.orgresearchopenworld.com Depletion of USP7 leads to deficiencies in TC-NER, highlighting its importance in this repair pathway. frontiersin.org

Data Tables

Table 1: Key USP7 Substrates and Functional Outcomes of Deubiquitination

Substrate Pathway Functional Outcome of Deubiquitination by USP7
MDM2 p53 Regulation Stabilization; increased degradation of p53 under basal conditions. frontiersin.orgnih.gov
MDMX p53 Regulation Stabilization; increased inhibition of p53 under basal conditions. frontiersin.orgnih.gov
p53 p53 Regulation Stabilization; activation of downstream transcriptional programs (e.g., cell cycle arrest, apoptosis) under cellular stress. frontiersin.orgresearchgate.net
XPC GG-NER Stabilization at DNA damage sites; prevention of premature degradation, promoting DNA repair. frontiersin.orgnih.gov
CSB (ERCC6) TC-NER Stabilization, facilitating repair of lesions on transcribed DNA strands. acs.orgfrontiersin.org

| UVSSA | TC-NER | Stabilization, facilitating the recruitment and function of TC-NER machinery. acs.orgfrontiersin.org |

Table 2: Compounds Mentioned in This Article

Compound Name
P22077
FT671
FT827
P50429
XL188
P217564
HBX 41,108
Regulation of DNA Repair Proteins (e.g., HLTF, UVSSA)

Ubiquitin-Specific Peptidase 7 (USP7) plays a critical role in the DNA damage response by regulating the stability and function of key DNA repair proteins, including Helicase-Like Transcription Factor (HLTF) and UV-stimulated scaffold protein A (UVSSA).

USP7 interacts with and deubiquitinates HLTF, a protein essential for error-free DNA damage tolerance. nih.govontosight.ai This stabilization of HLTF by USP7 occurs following genotoxic stress and significantly extends its half-life. ontosight.ai The stabilized HLTF, in turn, promotes the polyubiquitination of Proliferating Cell Nuclear Antigen (PCNA), a crucial step for maintaining genomic stability during DNA replication. ontosight.ai Consequently, the silencing of USP7 makes cells more susceptible to DNA damage, a sensitivity that can be partially rescued by the overexpression of HLTF. ontosight.ai This highlights the existence of a USP7-HLTF-PCNA network that is vital for a proper DNA damage response. ontosight.ai HLTF, a homolog of yeast Rad5, is involved in regulating error-free replication through DNA lesions. ontosight.airesearchgate.net

Impact on Genomic Stability and Mitotic Fidelity

USP7 is considered a master regulator of genome stability. researchgate.netmdpi.com Its role extends to maintaining the integrity of the genome during normal cellular processes and in response to DNA damage. researchgate.net The essential nature of USP7 is underscored by the fact that its homozygous knockout in mice is embryonically lethal. researchgate.net Deregulation of USP7 is linked to the progression of many cancers, primarily due to failures in genome stability pathways. researchgate.netmdpi.com

Depletion of USP7 leads to significant genomic instability, characterized by abnormalities in chromosome segregation, the formation of micronuclei, and an increase in aneuploidy. portlandpress.com These mitotic defects are linked to USP7's role in regulating the spindle assembly checkpoint (SAC). portlandpress.com Specifically, USP7 interacts with and stabilizes the SAC protein Bub3 during mitosis. portlandpress.com In the absence of USP7, Bub3 levels are reduced, leading to prolonged mitosis and mitotic abnormalities. portlandpress.com This function of USP7 in maintaining genomic stability through Bub3 appears to be independent of p53. portlandpress.com Furthermore, USP7 depletion can result in overamplified centrosomes, multipolar spindles, and defects in cytokinesis by affecting the stability of numerous key proteins. nih.gov

USP7 Influence on Epigenetic Regulation

USP7 exerts significant influence on epigenetic regulation by interacting with and stabilizing key proteins involved in DNA methylation and histone modification. nih.gov

USP7 is a crucial interaction partner of both DNA methyltransferase 1 (DNMT1) and Ubiquitin-like containing PHD and RING finger 1 (UHRF1). embopress.orguniprot.org DNMT1 and USP7 can form a soluble dimeric complex, which then associates with UHRF1 to form a trimeric complex on chromatin. embopress.orguniprot.org The interaction is specific, with the C-terminal domain of USP7 binding to the TS-domain of DNMT1, and the TRAF-like domain of USP7 binding to the SRA-domain of UHRF1. embopress.orguniprot.org

USP7-mediated deubiquitination stabilizes UHRF1, thereby regulating its protein levels. embopress.org This stabilization is critical, as UHRF1 is responsible for recruiting the DNMT1-USP7 complex to sites of DNA methylation. embopress.org The interaction between USP7 and UHRF1 is dynamic and can be regulated by post-translational modifications. For instance, M-phase phosphorylation of UHRF1 at serine 652 disrupts its interaction with USP7, leading to UHRF1 degradation. Structurally, the first two UBL domains of USP7 bind to the polybasic region (PBR) of UHRF1, an interaction that is essential for the deubiquitination of UHRF1. This binding perturbs an intramolecular interaction within UHRF1, shifting it to a conformation that is more open for histone binding and enhancing its chromatin association.

Furthermore, USP7 directly stimulates the maintenance and de novo DNA methylation activity of DNMT1. embopress.orguniprot.org The interaction between USP7 and DNMT1 can be modulated by acetylation of lysine (B10760008) residues in DNMT1's KG linker, which impairs their binding and promotes DNMT1 degradation.

USP7 plays a significant role in stabilizing histone demethylases, thereby influencing gene expression and cellular processes. One such target is the plant homeodomain finger–containing protein 8 (PHF8), also known as KDM7B. nih.govnih.gov USP7 physically associates with PHF8, leading to its deubiquitination and stabilization. This stabilization of PHF8 results in the upregulation of genes critical for cell growth and proliferation, such as cyclin A2. nih.gov There exists a positive feedback loop where PHF8 also transcriptionally regulates the USP7 gene. In the context of DNA damage, the interaction between USP7 and PHF8 is enhanced, and the stabilization of PHF8 by USP7 is required for the recruitment of DNA double-strand break repair proteins like BLM and KU70.

Another key histone demethylase regulated by USP7 is Lysine-specific demethylase 1 (LSD1). USP7 deubiquitinates and stabilizes LSD1. In some cancers, the stabilization of LSD1 by USP7 contributes to the suppression of the p53 signaling pathway, thereby promoting tumorigenesis and metastasis. The interaction between USP7 and LSD1 can be further modulated by other post-translational modifications. For example, methylation of LSD1 by the enzyme CARM1 promotes the binding of USP7, leading to increased deubiquitination and stabilization of LSD1, which in turn enhances the invasion and metastasis of breast cancer cells.

Regulation of Other Tumor Suppressors and Oncogenic Pathways (e.g., PTEN, FOXP3, ARF4, DICER)

USP7's influence extends to a variety of other tumor suppressors and oncogenic pathways.

PTEN: The tumor suppressor PTEN is a substrate of USP7. USP7-mediated deubiquitination of monoubiquitinated PTEN promotes its exclusion from the nucleus, thereby impairing its tumor-suppressive functions. This can lead to the sustained activation of the PI3K/Akt signaling pathway. The regulation of PTEN by USP7 is part of a larger network involving the promyelocytic leukemia protein (PML) and the adaptor protein DAXX, which oppose the deubiquitinating activity of USP7 towards PTEN.

FOXP3: USP7 is critical for the function of regulatory T cells (Tregs) through its stabilization of the transcription factor Foxp3. Foxp3 is essential for Treg development and function. USP7 interacts with and deubiquitinates Foxp3, protecting it from proteasome-mediated degradation. This stabilization of Foxp3 by USP7 enhances the suppressive capacity of Treg cells. Knockdown of USP7 reduces Foxp3 levels and impairs Treg function.

ARF4: ADP-ribosylation factor 4 (ARF4) has been identified as an anti-apoptotic substrate of USP7. USP7 directly interacts with ARF4 and removes K48-linked polyubiquitin (B1169507) chains, thereby stabilizing it. Inhibition of USP7 leads to increased ubiquitination and subsequent degradation of ARF4, which in turn induces apoptosis in cancer cells.

DICER: Research has indicated that USP7 can reduce the levels of the endonuclease DICER. This reduction in DICER can impair the response to DNA damage and facilitate the progression of cancer.

Substrate Recognition and Deubiquitination by USP47

Ubiquitin-Specific Peptidase 47 (USP47) is a deubiquitinating enzyme that shares high sequence similarity with USP7, particularly in their catalytic domains. nih.gov Both enzymes have a comparable domain architecture, featuring an N-terminal catalytic core and multiple C-terminal ubiquitin-like (UBL) domains. nih.gov Despite these similarities, there are distinct differences in their enzymatic properties and substrate specificities. nih.gov

The catalytic activity of USP47 resides in its N-terminal catalytic core, which contains a conserved catalytic triad of Cysteine, Histidine, and Aspartate/Asparagine residues. nih.gov Similar to USP7, the crystal structure of USP47's catalytic domain reveals that the catalytic triad is initially misaligned and becomes properly aligned for catalysis upon binding to ubiquitin. nih.gov The UBL domains of USP47 are also involved in substrate binding and enhance the catalytic activity of the enzyme. nih.gov

USP47 recognizes and binds to its substrates through specific motifs. For instance, it binds to β-TrCP via a unique "DEGICLE" motif. nih.gov The catalytic core domain of USP47 is also implicated in mediating protein-protein interactions, with the binding motif being dependent on the target protein. nih.gov

USP47 has been shown to deubiquitinate a range of substrates, thereby regulating various cellular processes. Known substrates include:

DNA Polymerase Beta (POLB): USP47 deubiquitinates monoubiquitinated POLB, which increases POLB's stability and activity, thus enhancing the efficiency of the base excision repair (BER) pathway. researchgate.net

Ribosomal Protein S2 (RPS2): USP47 deubiquitinates RPS2, which is ubiquitinated by MDM2. This action by USP47 functions as a negative regulation of the p53 tumor suppressor pathway. embopress.org

E-cadherin: USP47 is essential for maintaining epithelial cell adhesion by deubiquitinating and stabilizing E-cadherin. frontiersin.orgnih.gov

Snail and β-catenin: USP47 can also deubiquitinate these proteins, which are involved in the epithelial-mesenchymal transition (EMT). nih.gov

YAP: USP47 acts as a deubiquitinase for YAP, a key component of the Hippo signaling pathway, by directly interacting with and stabilizing it. nih.gov

The structural differences in the blocking loops (BL1, BL2, and BL3) between USP47 and USP7 contribute to their observed substrate selectivity. nih.gov These distinct substrate-specific binding sites on USP47 present opportunities for the development of specific inhibitors. nih.gov

Dual Regulation by USP7 and USP47

Redundancy and Specificity in Substrate Targeting and Biological Functions

USP7 and USP47 are two closely related deubiquitinating enzymes, sharing significant sequence homology (48.4%) within their catalytic domains. frontiersin.org This structural similarity leads to a degree of overlap in their functions and substrate recognition, resulting in some redundancy. researchgate.net However, despite this overlap, they also exhibit distinct specificities and play unique roles in various cellular processes.

Redundancy: The high homology in their catalytic sites means that many small molecule inhibitors initially developed for USP7 also demonstrate activity against USP47. frontiersin.orgresearchgate.netfrontiersin.org This has led to the development of dual USP7/USP47 inhibitors. researchgate.netmedchemexpress.com Both enzymes have been implicated in the regulation of key cellular pathways, such as the p53 tumor suppressor pathway. While USP7 directly deubiquitinates and stabilizes MDM2 (a negative regulator of p53), USP47 regulates MDM2 indirectly by deubiquitinating the ribosomal protein RPS2. mdpi.com Both actions ultimately impact p53 stability, highlighting a functional redundancy in the regulation of this critical pathway.

Specificity: Despite their similarities, USP7 and USP47 have distinct substrate portfolios and biological functions. USP47 is recognized as the primary deubiquitinase for DNA polymerase β, a crucial component of the base excision repair pathway. researchgate.netnih.gov It also specifically regulates axonal growth through the deubiquitination of katanin-p60 and modulates cell adhesion by stabilizing E-cadherin. frontiersin.orgjneurosci.org

In contrast, USP7 has a well-established role in stabilizing the oncoprotein HDM2 and the DNA repair protein claspin. The structural differences outside of the catalytic domain, such as the "switching loop" in USP7 and the "DEGICLE" substrate-binding motif in USP47, likely contribute to their substrate specificity. These unique structural features are being exploited to develop selective inhibitors for each enzyme.

The development of dual inhibitors that target both USP7 and USP47 simultaneously is a therapeutic strategy that leverages their redundant roles in cancer-related pathways, such as cell survival and DNA repair. frontiersin.orgresearchgate.net By inhibiting both enzymes, it may be possible to achieve a more potent anti-cancer effect. researchgate.net

Table of Mentioned Compounds

Compound Name
P22077
PR-619
HBX 41,108
P5091
FT671
FT827
Compound 1
Parthenolide
Imatinib
Etoposide (B1684455)
Camptothecin
MG132
Cycloheximide

Cooperative Regulation of Inflammasome Activation

The deubiquitinases (DUBs) USP7 and USP47 have emerged as crucial regulators of the NLRP3 inflammasome, a key multiprotein complex of the innate immune system responsible for the production of pro-inflammatory cytokines. embopress.orgnih.govembopress.org These enzymes work in a cooperative manner to fine-tune inflammasome activation, primarily by influencing the ubiquitination status of key components like NLRP3 and the subsequent assembly of the inflammasome complex. embopress.orgembopress.orgnih.gov

USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), directly interacts with and deubiquitinates NLRP3. imrpress.com Specifically, it removes K48-linked polyubiquitin chains, which are signals for proteasomal degradation. imrpress.com By stabilizing NLRP3, USP7 increases its cellular availability, thereby promoting the formation and activation of the inflammasome complex. imrpress.com This leads to the activation of caspase-1 and the subsequent maturation and secretion of inflammatory cytokines such as IL-1β and IL-18. imrpress.com The regulatory role of USP7 appears to be specific to NLRP3, as it does not significantly affect other core inflammasome proteins like ASC or pro-caspase-1. imrpress.com

Similarly, USP47, which shares high homology with USP7, also positively regulates the NLRP3 inflammasome by removing ubiquitin chains from NLRP3 and preventing its degradation. imrpress.com This action by USP47 enhances the stability and availability of NLRP3, facilitating its assembly into a functional inflammasome complex. imrpress.com Experimental evidence shows that inhibition or knockdown of USP47 leads to decreased NLRP3 protein levels and reduced inflammasome activation. imrpress.com

Crucially, the cooperative action of USP7 and USP47 extends to the regulation of Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization. ASC is an adaptor protein essential for inflammasome assembly. Following NLRP3 activation, ASC molecules polymerize to form large structures known as "specks," which serve as platforms for caspase-1 activation. mdpi.com Studies have shown that chemical inhibition of both USP7 and USP47 blocks the formation of ASC specks and prevents ASC oligomerization, thereby inhibiting inflammasome activation independently of transcriptional effects. embopress.orgembopress.orgnih.gov This indicates that USP7 and USP47 act upstream of ASC oligomerization, likely by modulating the ubiquitination status of NLRP3, which in turn affects its ability to recruit and activate ASC. embopress.orgnih.govmdpi.com The activity of both USP7 and USP47 has been observed to increase in response to inflammasome-activating signals, suggesting a dynamic regulatory feedback loop. embopress.orgembopress.org

Mechanism of Action of USP7/USP47 Inhibitors

The development of small-molecule inhibitors targeting USP7 and its close homolog USP47 has provided valuable tools to probe their biological functions and represents a promising therapeutic strategy. These inhibitors can be broadly classified based on their binding mechanism to the enzyme.

Classification of Inhibitors by Binding Mechanism

A significant class of USP7 inhibitors acts by forming a covalent bond with the catalytic cysteine residue (Cys223) in the active site of the enzyme. frontiersin.orgnih.gov This irreversible modification of the Cys223 thiol group prevents the nucleophilic attack on the ubiquitin C-terminus, thereby blocking the deubiquitinating activity of USP7. frontiersin.org

Several chemical series of covalent inhibitors have been developed. For example, compounds like HBX19818 and HBX28258 covalently bind to Cys223. nih.gov The inhibitor P5091 and its derivatives, P22077 and P50429 , are also well-characterized covalent inhibitors that selectively modify the Cys223 residue. nih.govmdpi.com Another example is P217564 , a second-generation inhibitor that forms a covalent adduct with the active site cysteine. plos.org Cyanopyrrolidine-based inhibitors can also act covalently, but through a different mechanism involving β-elimination that converts the active-site Cys223 to dehydroalanine. frontiersin.org More recently, FT827 has been identified as a covalent inhibitor that modifies the catalytic Cys223. acs.org

Non-covalent inhibitors, also referred to as Type I inhibitors, bind reversibly to the active site of USP7 without forming a permanent chemical bond. These inhibitors typically occupy the catalytic cleft and interfere with the binding of the ubiquitin substrate. acs.orgmdpi.com

An example of a non-covalent inhibitor is FT671 , which binds to the catalytically active center of USP7. acs.orgscispace.com This compound sterically hinders the binding of ubiquitin, thus preventing the deubiquitination reaction. acs.org Another non-covalent inhibitor is HBX41108 , which demonstrates uncompetitive reversible inhibition. mdpi.com

Allosteric inhibitors, or Type II inhibitors, represent a distinct class that binds to a site on the enzyme distant from the catalytic center. frontiersin.orgacs.org This binding event induces a conformational change in the enzyme that ultimately prevents its catalytic activity, often by sterically hindering ubiquitin binding or by preventing the conformational changes necessary for catalysis. frontiersin.orgacs.org

Prominent examples of allosteric inhibitors include GNE-6640 and GNE-6776 . frontiersin.org These compounds bind to a pocket approximately 12 Å away from the catalytic Cys223, at the interface of the palm, fingers, and thumb subdomains of the USP7 catalytic domain. frontiersin.orgacs.org This binding prevents the necessary conformational transition of an alpha-helix required for the active state and sterically blocks the binding of ubiquitin. mdpi.com Another allosteric inhibitor is ALM34 , a 4-hydroxypiperidine (B117109) derivative, which occupies the ubiquitin C-terminal tail-binding channel, creating a steric clash with the ubiquitin C-terminus. mdpi.comnih.gov

Impact on Substrate Ubiquitination and Degradation Kinetics

The inhibition of USP7 and USP47 has a direct and profound impact on the ubiquitination status and subsequent degradation of their substrate proteins. By blocking the deubiquitinating activity of these enzymes, inhibitors lead to the accumulation of polyubiquitinated substrates, which are then typically targeted for proteasomal degradation.

More broadly, inhibition of USP7 leads to the increased ubiquitination and subsequent degradation of a wide range of cellular proteins involved in processes such as DNA damage repair and oncogenesis. nih.govfrontiersin.org For example, pharmacological inhibition of USP7 promotes the K48-mediated ubiquitination and proteasomal degradation of its substrates. plos.org This fine-tuning of substrate protein levels through the modulation of their degradation kinetics is a key consequence of USP7/USP47 inhibition and underlies the therapeutic potential of these compounds. frontiersin.org The kinetics of USP7 can be influenced by inhibitors, as demonstrated by Michaelis-Menten analysis showing altered rates of substrate hydrolysis in the presence of inhibitors like GNE-6640 and GNE-6776. researchgate.net

Modulation of Downstream Signaling Cascades

The inhibition of Ubiquitin-Specific Protease 7 (USP7) and its homolog Ubiquitin-Specific Protease 47 (USP47) represents a significant therapeutic strategy, primarily due to the central role these deubiquitinases (DUBs) play in regulating the stability and function of numerous proteins. nih.govpatsnap.com This regulation extends to a wide array of downstream signaling cascades critical for cellular homeostasis, and their dysregulation is a hallmark of various diseases, including cancer. patsnap.comacs.org By preventing the removal of ubiquitin tags from their substrate proteins, USP7 and USP47 inhibitors effectively target these proteins for proteasomal degradation, thereby altering major signaling pathways involved in cell cycle control, DNA damage response, immune regulation, and oncogenesis. patsnap.comfrontiersin.orgmdpi.com

p53-MDM2 Axis

The most extensively studied consequence of USP7 inhibition is the reactivation of the p53 tumor suppressor pathway. frontiersin.orgmdpi.com Under normal conditions, USP7 deubiquitinates and stabilizes Mouse Double Minute 2 homolog (MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation. acs.orgfrontiersin.org Overexpression of USP7 in cancer cells leads to increased stabilization of MDM2, which in turn enhances the degradation of p53, thereby suppressing its tumor-suppressive functions. mdpi.com USP7 inhibitors disrupt this process by promoting the ubiquitination and subsequent degradation of MDM2. frontiersin.org This leads to the stabilization and accumulation of p53, which can then activate its downstream targets to induce cell cycle arrest and apoptosis. frontiersin.orgmdpi.com The dual USP7/USP47 inhibitor P22077, for example, has been shown to promote MDM2 degradation and activate p53. frontiersin.org Similarly, the USP7 inhibitor Almac4 activates the p53 pathway by destabilizing MDM2, leading to reduced p53 ubiquitination and increased p53 expression. mdpi.com This modulation is not limited to wild-type p53; studies show that USP7 also stabilizes mutant p53, and its inhibition can reduce mutant p53 levels, representing a viable strategy for cancers harboring p53 mutations. nih.gov

DNA Damage Response (DDR)

USP7 is a critical regulator of multiple arms of the DNA Damage Response (DDR). frontiersin.org Its inhibition can disrupt homologous recombination repair (HRR) and sensitize cancer cells to DNA-damaging agents, irrespective of their p53 status. nih.gov USP7 stabilizes key proteins involved in various DDR pathways, including:

Nucleotide Excision Repair (NER): USP7 prevents the degradation of the XPC protein, which is essential for recognizing DNA lesions. nih.gov

ATR-Chk1 Pathway: USP7 deubiquitinates and stabilizes Claspin, a key mediator of the DDR, enabling the activation of Chk1. acs.org It also directly deubiquitinates Chk1 itself. nih.gov

Double-Strand Break Repair: USP7 stabilizes RNF168, an E3 ligase that enhances ubiquitin-dependent DNA damage signaling. acs.orgfrontiersin.org

Translesion Synthesis (TLS): USP7 indirectly influences this pathway by regulating the stability of the E3 ligase Rad18. acs.org

Inhibition of USP7 leads to the degradation of these substrates, thereby impairing the cell's ability to repair DNA damage and promoting the accumulation of genotoxic stress. nih.govaacrjournals.org

NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation and immunity, is also modulated by USP7 and USP47. mdpi.comfrontiersin.org USP7 can be recruited to NF-κB target promoters, where it deubiquitinates the p65 subunit, an action required for its transcriptional activity. nih.gov Inhibition of USP7 has been shown to decrease the expression of TLR- and TNFR-induced inflammatory genes. frontiersin.orgnih.gov In multiple myeloma, USP7 inhibition overcomes resistance to the proteasome inhibitor bortezomib (B1684674) by stabilizing IκBα (the inhibitor of NF-κB), which blocks the NF-κB signaling pathway. frontiersin.orgsci-hub.se

USP47 also plays a role in this pathway by stabilizing β-TrCP, the substrate adaptor for the E3 ligase complex that mediates IκBα ubiquitination and degradation. mdpi.com Depletion of USP47 leads to decreased βTrCP levels, reduced IκBα degradation, and consequently, diminished NF-κB activity. mdpi.com

Wnt/β-catenin Signaling

Both USP7 and USP47 have been identified as positive regulators of the Wnt/β-catenin signaling pathway. frontiersin.orgresearchgate.netrsc.org USP47 was found to deubiquitinate and prevent the degradation of β-catenin. uni.lu It also deubiquitinates the transcriptional corepressor Groucho/TLE, which counteracts the E3 ligase XIAP. researchgate.netnih.gov This action enhances the ability of β-catenin to activate the transcription of Wnt target genes. nih.gov Knockdown of USP47 inhibits Wnt signaling downstream of the β-catenin destruction complex. researchgate.netnih.gov USP7 can also up-regulate β-catenin, suggesting that its inhibition could be beneficial in cancers with a hyperactivated Wnt pathway. frontiersin.orgrsc.org

Immune Signaling and Inflammasome Activation

USP7 and USP47 inhibitors significantly modulate anti-tumor immune responses. USP7 is essential for the function of regulatory T cells (Tregs) as it stabilizes both the master transcriptional regulator Foxp3 and the acetyltransferase Tip60. plos.org Inhibition of USP7 impairs Treg suppressive functions. plos.org Furthermore, USP7 inhibitors like P5091 and Almac4 can decrease the expression of the immune checkpoint ligand PD-L1 on tumor cells, potentially sensitizing them to T-cell-mediated killing. mdpi.com

Both USP7 and USP47 are also key regulators of the NLRP3 inflammasome, a component of the innate immune system that drives inflammation. embopress.orgnih.gov Chemical inhibition with the dual inhibitor P22077 blocks inflammasome formation by preventing the oligomerization of the adaptor protein ASC. frontiersin.orgnih.gov This action, which appears to be independent of transcription, results in reduced release of the pro-inflammatory cytokines IL-1β and IL-18. embopress.orgnih.gov

Other Affected Signaling Cascades

The regulatory scope of USP7/USP47 extends to other crucial pathways.

Hippo Pathway: USP47 modulates the Hippo pathway by deubiquitinating and stabilizing YAP (Yes-associated protein). frontiersin.org

TGF-β Signaling: The USP7 inhibitor P22077 was found to inhibit the TGF-β/SMAD2 signaling cascade in a model of cardiac hypertrophy. frontiersin.org

PI3K/AKT Signaling: USP7 inhibition can suppress this pathway. frontiersin.org For instance, USP7 deubiquitinates and stabilizes the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway. frontiersin.orgbiorxiv.org

RAS-MAPK Pathway: USP47 has been shown to stabilize MAPK protein levels by counteracting proteasome-mediated degradation, thereby regulating the output of RAS-MAPK signaling. plos.org

KRAS Signaling: In KRAS-mutated non-small cell lung cancer, USP47 stabilizes c-Myc, and its inhibition enhances the efficacy of KRAS inhibitors. nih.gov

This extensive modulation of key cellular signaling networks underscores the therapeutic potential of targeting USP7 and USP47.

Research Findings on Downstream Signaling Modulation by USP7/USP47 Inhibition

Compound Names Mentioned

Role of Usp7/usp47 Inhibition in Disease Pathogenesis: Preclinical Research

Oncological Research Applications of USP7/USP47 Inhibitors

Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 47 (USP47) are deubiquitinating enzymes that have emerged as significant targets in cancer research. Their inhibition has demonstrated considerable promise in preclinical studies for treating various malignancies. USP7, in particular, is overexpressed in numerous human cancers and plays a crucial role in cancer initiation and progression by regulating the stability of key oncoproteins and tumor suppressors. frontiersin.org

Cancer Types and Malignancies Exhibiting USP7/USP47 Upregulation

Elevated levels of USP7 have been documented in a wide array of both hematological and solid tumors, often correlating with aggressive disease and poor patient outcomes. frontiersin.orgnih.gov

Preclinical research has highlighted the therapeutic potential of USP7/USP47 inhibitors in several blood cancers.

Multiple Myeloma (MM): USP7 inhibition has been shown to induce apoptosis in multiple myeloma cells, including those resistant to the standard-of-care drug bortezomib (B1684674). nih.govnih.gov The inhibitor P5091 demonstrated efficacy in preclinical MM models, both alone and in combination with other agents like lenalidomide (B1683929) and SAHA, by targeting the HDM2/p53/p21 pathway. nih.govnih.gov Another study showed that dual inhibition of USP7 and USP47 with a compound referred to as "compound 1" showed modest activity in multiple myeloma xenograft models. researchgate.net The inhibitor FX1-5303 has also shown strong tumor growth inhibition in in vivo mouse xenograft models of multiple myeloma. researchgate.netnih.gov

Acute Myeloid Leukemia (AML): USP7 inhibitors have been found to be effective in AML cells, even those with TP53 mutations. biorxiv.org The inhibitor FX1-5303 synergizes with the BCL2 inhibitor venetoclax (B612062) in AML cell lines and patient samples, leading to significant tumor growth inhibition in xenograft models. researchgate.netnih.gov Selective USP7 inhibitors like GNE-6640 and GNE-6776 have also demonstrated cytotoxicity in AML cells. aacrjournals.org

Diffuse Large B-cell Lymphoma (DLBCL): Targeting USP47 has been proposed as a potential therapy for DLBCL, particularly in cases with mutant EZH2 expression. researchgate.net

B-cell Leukemia: A dual USP7/USP47 inhibitor, referred to as "compound 1," has shown some activity in B-cell leukemia in vivo models. researchgate.net

Chronic Lymphocytic Leukemia (CLL): In CLL, USP7 inhibition has been shown to induce apoptosis independently of p53 by restoring the nuclear localization and tumor suppressor function of PTEN. nih.govoncotarget.com

Upregulation of USP7 is a common feature in a variety of solid tumors, making it an attractive therapeutic target.

Colon Cancer: USP7 is overexpressed in colorectal cancer (CRC) and is associated with a poor prognosis. researchgate.netnih.gov Inhibition of USP7 with P5091 has been shown to suppress the proliferation of CRC cells and induce apoptosis by attenuating Wnt/β-catenin signaling. researchgate.netnih.gov USP47 has also been implicated in promoting CRC development by stabilizing SATB1, a protein involved in chromatin organization and gene expression. frontiersin.org

Lung Cancer: In non-small cell lung cancer (NSCLC), the USP7 inhibitor GNE-6776 has demonstrated potent anti-tumor activity both in vitro and in vivo. mdpi.com It was found to inhibit cell proliferation, migration, and invasion while promoting apoptosis by modulating the PI3K/AKT/mTOR and Wnt/β-catenin pathways. mdpi.com

Prostate Cancer: High levels of USP7 are correlated with tumor progression in prostate cancer. frontiersin.org USP7 can deubiquitinate and stabilize the androgen receptor, promoting tumor growth. frontiersin.org Knockdown of USP7 in prostate cancer cells has been shown to retard cell proliferation by inducing G2/M cell cycle arrest. researchgate.net

Bladder Cancer: The role of USP7/USP47 in bladder cancer is an area of ongoing investigation.

Neuroblastoma: USP7 is a potential therapeutic target in neuroblastoma. aacrjournals.org Its inhibition has been shown to suppress neuroblastoma growth by inducing p53-mediated apoptosis and downregulating N-Myc. frontiersin.orgnih.govacs.org The dual this compound P22077 has also been shown to inhibit neuroblastoma growth. frontiersin.org

Ovarian Cancer: USP7 is highly expressed in ovarian cancer and its inhibition can lead to apoptosis. frontiersin.orgresearchgate.net The inhibitor P5091 has been shown to induce cell death in ovarian cancer cells, regardless of their p53 status. frontiersin.orgresearchgate.net

Breast Cancer: High levels of USP7 are directly correlated with tumor progression in breast cancer. frontiersin.org

Hepatocellular Carcinoma: The role of USP7/USP47 in hepatocellular carcinoma is an emerging area of research.

Glioblastoma: USP7 overexpression has been observed in gliomas and is associated with disease progression. frontiersin.org

Clear Cell Renal Cell Carcinoma: The specific role of USP7/USP47 in clear cell renal cell carcinoma is under investigation.

Anti-Tumor Mechanisms of USP7/USP47 Inhibition

The anti-cancer effects of USP7/USP47 inhibitors are mediated through several key mechanisms, primarily centered on the restoration of tumor suppressor functions and the induction of programmed cell death.

A primary mechanism by which USP7 inhibitors exert their anti-tumor effects is through the reactivation of critical tumor suppressor pathways.

p53 activation: USP7 is a major regulator of the p53 tumor suppressor pathway. frontiersin.orgmdpi.com It deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. frontiersin.orgscispace.com By inhibiting USP7, the degradation of MDM2 is promoted, leading to an increase in p53 levels and the activation of its downstream targets, which can induce cell cycle arrest and apoptosis. frontiersin.orgnih.govmdpi.com This has been observed in numerous cancer types, including multiple myeloma, neuroblastoma, and colon cancer. nih.govpatsnap.com

PTEN stabilization: USP7 also regulates the tumor suppressor PTEN. frontiersin.org It deubiquitinates PTEN, leading to its exclusion from the nucleus and subsequent inactivation. frontiersin.orgnih.gov Inhibition of USP7 can restore the nuclear localization and tumor suppressive functions of PTEN, which is particularly relevant in cancers like chronic lymphocytic leukemia. nih.govoncotarget.com

Inhibition of USP7/USP47 triggers intrinsic cell death pathways and halts the proliferation of cancer cells.

Induction of Apoptosis: USP7 inhibitors have been consistently shown to induce apoptosis in a variety of cancer cell lines. frontiersin.orgnih.gov For example, the inhibitor P5091 induces apoptosis in multiple myeloma and colorectal cancer cells. nih.govnih.gov In neuroblastoma, USP7 inhibition leads to apoptosis through a p53-mediated mechanism. frontiersin.orgaacrjournals.org

Cell Cycle Arrest: USP7 inhibition can cause cancer cells to arrest at different phases of the cell cycle, thereby preventing their proliferation. frontiersin.orgmdpi.com For instance, in prostate cancer cells, depletion of USP7 leads to a G2/M phase arrest. researchgate.net In non-small cell lung cancer, the inhibitor GNE-6776 causes cells to arrest in the G1 phase. mdpi.com

Modulation of Oncogenic Programs (e.g., EZH2 function, HIF2α stabilization)

Ubiquitin-specific proteases 7 (USP7) and 47 (USP47) are deubiquitinating enzymes that play a crucial role in regulating the stability and function of various proteins involved in cancer development. frontiersin.orgresearchgate.netfrontiersin.org Inhibition of these enzymes has emerged as a promising therapeutic strategy by targeting key oncogenic programs.

One of the key mechanisms through which USP7/USP47 inhibitors exert their anti-cancer effects is by modulating the function of Enhancer of zeste homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, contributing to tumor progression. scielo.brresearchgate.net Preclinical studies have demonstrated that USP7 directly interacts with and deubiquitinates EZH2, thereby stabilizing it and promoting its oncogenic functions. scielo.brfrontiersin.org Inhibition of USP7, for instance with the small molecule P5091, leads to the destabilization and proteasome-dependent degradation of EZH2. scielo.br This, in turn, reduces the levels of H3K27me3, a histone modification catalyzed by EZH2 that is associated with gene repression. scielo.br

Furthermore, research has identified USP47 as a novel regulator of mutant EZH2, which is prevalent in certain hematologic malignancies like diffuse large B-cell lymphoma (DLBCL). researchgate.netcas.cnnih.gov Small molecule inhibitors targeting USP47 have been shown to induce the degradation of mutant EZH2, leading to cell death in cancer cells expressing this mutation. researchgate.netcas.cn This suggests that targeting USP47 could be a viable therapeutic approach for cancers harboring EZH2 mutations. researchgate.netnih.gov

Another critical oncogenic pathway modulated by USP7 inhibition involves the Hypoxia-Inducible Factor 2α (HIF2α). In clear cell renal cell carcinoma (ccRCC), USP7 is often upregulated and has been found to deubiquitinate and stabilize HIF2α. researchgate.net The depletion of USP7 through inhibitors or genetic knockdown results in the degradation of HIF2α and significant suppression of tumor progression both in laboratory cell cultures and in animal models. researchgate.net

The following table summarizes the effects of USP7/USP47 inhibition on these oncogenic programs:

Inhibitor TargetOncogenic ProteinCancer TypeMechanism of ActionPreclinical Outcome
USP7 EZH2Prostate CancerPromotes proteasome-dependent degradation of EZH2. scielo.brReduced cell migration, invasion, and sphere-forming potential. scielo.br
USP47 Mutant EZH2Hematologic Malignancies (e.g., DLBCL)Induces ubiquitin-mediated degradation of mutant EZH2. researchgate.netcas.cnInduced cell death in mutant EZH2-positive cells. researchgate.net
USP7 HIF2αClear Cell Renal Cell CarcinomaPotentiates HIF2α degradation. researchgate.netSuppressed tumor progression in vitro and in vivo. researchgate.net

These findings highlight the potential of USP7/USP47 inhibitors to disrupt fundamental oncogenic signaling pathways, providing a strong rationale for their continued development in cancer therapy.

Overcoming Drug Resistance in Cancer Therapy (e.g., chemotherapy, EZH2 inhibitors)

A significant challenge in cancer treatment is the development of drug resistance. Preclinical research has demonstrated that inhibitors of USP7 and USP47 can play a crucial role in overcoming resistance to various cancer therapies, including conventional chemotherapy and targeted agents like EZH2 inhibitors. nih.govresearchgate.net

USP7 overexpression has been linked to chemoresistance in several cancers. nih.gov For instance, in triple-negative breast cancer (TNBC), elevated USP7 levels contribute to chemoresistance by stabilizing the drug efflux pump ABCB1. nih.gov The use of a USP7 inhibitor, such as GNE-6776, can successfully induce apoptosis and inhibit metastasis in chemoresistant TNBC cells by promoting the degradation of ABCB1. nih.gov Similarly, in acute myeloid leukemia (AML), the USP7/Checkpoint kinase 1 (CHK1) axis is implicated in resistance to cytarabine (B982). nih.govresearchgate.net Combining the USP7 inhibitor P22077 with cytarabine has shown a synergistic effect in promoting anti-leukemic activity and overcoming chemoresistance. nih.govresearchgate.net

Furthermore, USP7 inhibition has been shown to re-sensitize chemoresistant small-cell lung cancer models to cisplatin (B142131) and etoposide (B1684455). nih.gov The combination of USP7 inhibitors with DNA-damaging agents has been found to increase tumor cell apoptosis, suggesting their potential as adjuvant treatments. patsnap.com The inhibitor P5091, for example, has been reported to trigger synergistic anti-myeloma activity when combined with dexamethasone (B1670325) and to enhance the killing of multiple myeloma cells when used with DNA damaging drugs like etoposide and doxorubicin. frontiersin.org

In the context of targeted therapies, combining USP7 inhibitors with EZH2 inhibitors has shown promise. In prostate cancer cells, simultaneous treatment with a USP7 inhibitor (P5091) and an EZH2 inhibitor (such as GSK126, EPZ6438, or DZNep) leads to a synergistic inhibition of cell migration, invasion, and sphere-forming potential. scielo.br This is because USP7 stabilizes EZH2, and its inhibition enhances the suppressive activity of EZH2 inhibitors. scielo.br

The following table details preclinical findings on the role of USP7/USP47 inhibitors in overcoming drug resistance:

Cancer TypeResistance ToThis compoundCombined WithOutcome
Triple-Negative Breast Cancer ChemotherapyGNE-6776-Induced apoptosis and inhibited metastasis in chemoresistant cells. nih.gov
Acute Myeloid Leukemia CytarabineP22077CytarabineSynergistic anti-leukemic activity and overcoming of chemoresistance. nih.govresearchgate.net
Small-Cell Lung Cancer Cisplatin-EtoposideUSP7iCisplatin-EtoposideResensitized chemoresistant tumors. nih.gov
Multiple Myeloma Bortezomib, Dexamethasone, DNA damaging drugsP5091Dexamethasone, Etoposide, DoxorubicinSynergistic anti-myeloma activity. frontiersin.org
Prostate Cancer -P5091EZH2 inhibitors (GSK126, EPZ6438, DZNep)Synergistic inhibition of cell migration and invasion. scielo.br
HER2+ Breast Cancer TrastuzumabUSP7iTrastuzumabSynergistically suppressed tumor growth. frontiersin.org

These preclinical studies underscore the potential of USP7/USP47 inhibitors to be used in combination therapies to overcome drug resistance and improve treatment outcomes in a variety of cancers.

Impact of USP7 Inhibition on the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression and immune evasion. Preclinical research has revealed that inhibiting USP7 can significantly modulate the TME, thereby enhancing anti-tumor immunity. mdpi.comnih.gov

Modulation of Regulatory T Cell (Treg) Function

Regulatory T cells (Tregs) are a subset of T cells that suppress the immune response, and their accumulation in the TME is often associated with a poor prognosis. nih.govresearchgate.net USP7 has been identified as a crucial factor in maintaining the function and stability of Tregs. nih.govresearchgate.net It achieves this by deubiquitinating and stabilizing key proteins for Treg function, namely Foxp3 and Tip60. nih.govscientificarchives.com

Pharmacological inhibition of USP7 has been shown to be a promising strategy for impairing Treg function and promoting anti-tumor immunity. nih.govresearchgate.net Inhibitors like P5091 and the more potent second-generation inhibitor P217564 have demonstrated the ability to impair Treg suppressive functions. nih.govscientificarchives.com By inhibiting USP7, these compounds lead to the downregulation of Tip60, which is essential for Foxp3 stability and function. nih.gov This impairment of Treg function can unleash the body's own immune system to attack tumor cells. nih.gov Preclinical studies in immunocompetent mouse models have shown that USP7 inhibitors can exhibit powerful anti-tumor activity against syngeneic lung tumors. researchgate.net

Re-polarization of Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages (TAMs) are another key component of the TME that can either support or inhibit tumor growth depending on their polarization state. frontiersin.orgfrontiersin.org M1-polarized macrophages generally exhibit anti-tumor functions, while M2-polarized macrophages are considered pro-tumoral. frontiersin.org

USP7 has been found to be highly expressed in M2 macrophages but not in M1 macrophages. frontiersin.orgnih.gov Inhibition of USP7 has been shown to reprogram M2-like TAMs towards a pro-inflammatory M1 phenotype. frontiersin.orgfrontiersin.orgthno.org This re-polarization is mediated, at least in part, by the activation of the p38 MAPK pathway. mdpi.comthno.org In preclinical models of lung cancer, USP7 inhibitors delayed tumor growth and promoted the infiltration of M1 macrophages into the tumor. thno.org This reprogramming of TAMs contributes to the activation of anti-tumor immune responses mediated by cytotoxic T lymphocytes (CTLs). nih.gov

Regulation of Programmed Death-Ligand 1 (PD-L1) Expression

Programmed Death-Ligand 1 (PD-L1) is a protein expressed on the surface of some cancer cells that can bind to the PD-1 receptor on T cells, leading to T-cell inactivation and immune evasion. USP7 has been identified as an upstream regulator of PD-L1 stabilization in some cancers, such as gastric cancer. frontiersin.org

Interestingly, the effect of USP7 inhibition on PD-L1 expression appears to be context-dependent. In gastric cancer, USP7 expression is positively correlated with PD-L1 expression, and USP7 inhibition can downregulate PD-L1, sensitizing cancer cells to T-cell-mediated killing. frontiersin.orgmdpi.com However, in other contexts, such as in Lewis lung carcinoma models, USP7 inhibitors have been observed to increase the expression of PD-L1 in tumors. mdpi.comthno.org This upregulation of PD-L1 suggests a potential for synergistic effects when combining USP7 inhibitors with anti-PD-1/PD-L1 checkpoint blockade therapies. mdpi.comthno.org Preclinical studies have indeed shown that combining a USP7 inhibitor with a PD-1 monoclonal antibody can lead to a more potent anti-tumor response than either treatment alone. thno.org

Immunomodulatory Applications of USP7/USP47 Inhibitors

The ability of USP7/USP47 inhibitors to modulate various components of the immune system has positioned them as promising agents for cancer immunotherapy. mdpi.comnih.gov Their immunomodulatory effects are multifaceted, extending beyond direct effects on tumor cells to encompass the broader tumor microenvironment. patsnap.com

By impairing the function of immunosuppressive regulatory T cells (Tregs), USP7 inhibitors can enhance the body's natural anti-tumor immune response. nih.govresearchgate.net This is a significant application, as the presence of Tregs in tumors is a major obstacle to effective anti-tumor immunity. researchgate.net The use of USP7 inhibitors, either alone or in combination with other immunotherapies like anti-PD-1 antibodies and cancer vaccines, has shown promise in preclinical models. researchgate.netscientificarchives.com

Furthermore, the reprogramming of tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype by USP7 inhibitors represents another key immunomodulatory application. frontiersin.orgthno.org This shift in macrophage polarization can lead to increased inflammation within the tumor, promoting the recruitment and activation of other immune cells, such as cytotoxic T lymphocytes, to attack the cancer. nih.gov

The regulation of PD-L1 expression by USP7 inhibitors also opens up avenues for combination therapies. frontiersin.org While in some cancers, USP7 inhibition directly reduces PD-L1 levels, in others it can increase them. frontiersin.orgthno.org This latter effect, although seemingly counterintuitive, can render tumors more susceptible to anti-PD-1/PD-L1 therapies, creating a powerful synergistic effect. mdpi.comthno.org

Impair Treg function , thereby reducing immunosuppression within the tumor microenvironment. nih.govresearchgate.net

Repolarize TAMs to an anti-tumor M1 phenotype, promoting a pro-inflammatory and anti-cancer state. frontiersin.orgthno.org

Modulate PD-L1 expression , potentially sensitizing tumors to immune checkpoint blockade therapies. frontiersin.orgthno.org

These diverse immunomodulatory effects underscore the potential of USP7/USP47 inhibitors to be a valuable addition to the arsenal (B13267) of cancer immunotherapies. patsnap.comnih.gov

Regulation of Inflammasome Activation in Macrophages

The inflammasome is a multiprotein complex in immune cells like macrophages that, upon activation, triggers inflammatory responses. A key player in this process is the NLRP3 inflammasome. researchgate.net Preclinical studies have revealed that USP7 and USP47 are crucial for the activation of the NLRP3 inflammasome. nih.govnih.gov

Research has shown that the enzymatic activity of both USP7 and USP47 increases in macrophages when stimulated by inflammasome activators. nih.govmdpi.com This increased activity is not dependent on new protein synthesis, suggesting a post-transcriptional level of regulation. nih.gov The inhibition of USP7 and USP47 has been found to block the formation of the inflammasome complex. nih.govnih.gov This occurs by preventing the oligomerization of a key adaptor protein called ASC, which is essential for the assembly of the inflammasome and subsequent activation of caspase-1. nih.govmdpi.comembopress.org

Furthermore, evidence suggests that the ubiquitination status of NLRP3 itself is altered by the inhibition of USP7 and USP47. researchgate.netnih.govnih.gov Specifically, inhibiting these deubiquitinases leads to an increase in the ubiquitination of NLRP3, which is associated with the formation of non-functional NLRP3 oligomers. frontiersin.org The importance of these enzymes in inflammasome activation was further confirmed using CRISPR/Cas9 gene-editing technology in the human macrophage cell line THP-1, where the downregulation of both USP7 and USP47 resulted in reduced inflammasome activation. nih.govmdpi.com Interestingly, knocking out USP47 showed a more significant inhibitory effect than knocking out USP7 alone. frontiersin.org

The dual inhibition of USP7 and USP47, therefore, presents a novel strategy for controlling inflammasome-driven inflammation.

Suppression of Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-18)

A direct consequence of inflammasome activation is the cleavage and release of potent pro-inflammatory cytokines, namely interleukin-1β (IL-1β) and interleukin-18 (IL-18). researchgate.net These cytokines play a central role in orchestrating the inflammatory response. mdpi.com

Preclinical studies have demonstrated that the inhibition of USP7 and USP47 effectively suppresses the release of both IL-1β and IL-18 from macrophages. nih.govnih.govembopress.org This suppression is a direct result of blocking inflammasome activation, as the cleavage of the precursor forms of these cytokines (pro-IL-1β and pro-IL-18) into their active forms is dependent on the active inflammasome complex. researchgate.netnih.gov

The compound P22077, a dual inhibitor of USP7 and USP47, has been shown to effectively block the release of these cytokines in macrophages. This highlights the potential of targeting USP7 and USP47 to mitigate the downstream effects of inflammasome activation and reduce harmful inflammation.

Compound NameTarget(s)Key Preclinical Findings in Inflammation
P22077USP7/USP47Suppresses NLRP3 inflammasome activation and reduces the release of IL-1β and IL-18 in macrophages. mdpi.com

Emerging Therapeutic Areas for USP7/USP47 Inhibitors

The regulatory roles of USP7 and USP47 extend beyond the immune system, suggesting their inhibitors could have therapeutic applications in a wider range of diseases.

Neurodegenerative Disorders: Restoring Proteostasis and Neuroprotection

A hallmark of many neurodegenerative diseases, such as Alzheimer's and Parkinson's, is the accumulation of misfolded or aggregated proteins in the brain, a condition indicative of disrupted proteostasis. numberanalytics.com Proteostasis refers to the complex network of cellular processes that control the synthesis, folding, trafficking, and degradation of proteins. mdpi.com

While direct preclinical evidence linking USP7/USP47 inhibitors to the restoration of proteostasis in specific neurodegenerative models is still emerging, the known functions of these enzymes suggest a plausible connection. Deubiquitinating enzymes are integral to the ubiquitin-proteasome system, a major pathway for clearing damaged and misfolded proteins. mdpi.com Given that USP47 is widely expressed in the brain and is involved in regulating axonal growth in hippocampal neurons, its role in neurodegenerative diseases is an area of active investigation. frontiersin.org The potential for USP7/USP47 inhibitors to modulate protein clearance pathways could offer a neuroprotective strategy by helping to clear the toxic protein aggregates that contribute to disease progression.

Inflammatory Diseases Beyond Cancer

The potent anti-inflammatory effects of USP7/USP47 inhibition observed in macrophages suggest their therapeutic utility in a variety of inflammatory conditions beyond their well-studied role in cancer.

Inflammatory Bowel Disease (IBD): IBD, which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. frontiersin.org Interestingly, USP47 expression has been found to be downregulated in the inflamed mucosal tissue of IBD patients. frontiersin.org Preclinical studies in mice have shown that knocking down USP47 exacerbates IBD, leading to more severe inflammation and tissue damage, which was associated with the suppression of the NF-κB signaling pathway in intestinal epithelial cells. frontiersin.org Conversely, USP7 has been shown to play a role in reducing IBD inflammation by increasing the number and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. frontiersin.org These findings suggest a complex, and sometimes opposing, role for these enzymes in IBD, indicating that selective inhibition might be necessary for therapeutic benefit.

Sepsis: Sepsis is a life-threatening condition caused by the body's overwhelming response to an infection. USP7 has been implicated in exacerbating the cardiac complications of sepsis by deubiquitinating and upregulating the protein SOX9. frontiersin.org This suggests that USP7 inhibitors could potentially mitigate some of the organ damage associated with sepsis.

The expanding body of preclinical research underscores the potential of USP7/USP47 inhibitors as a novel class of therapeutics for a range of diseases characterized by dysregulated inflammatory responses and protein aggregation.

Preclinical Efficacy and Combination Therapeutic Strategies

In Vitro Efficacy Studies of USP7/USP47 Inhibitors

The cytotoxic effects of USP7/USP47 inhibitors have been evaluated across a wide array of cancer cell lines, revealing varied sensitivity profiles that often correlate with the status of the tumor suppressor p53. nih.govresearchgate.net

Studies have shown that cell lines with wild-type TP53 are often more sensitive to USP7 inhibition. For instance, the selective inhibitor XL177A demonstrated potent growth suppression in TP53 wild-type cells. nih.gov An evaluation of approximately 500 cancer cell lines revealed that hotspot mutations in the TP53 gene were a predictor of response to XL177A. nih.govresearchgate.net Pediatric cancers that are known to be sensitive to other p53-dependent drugs, such as Ewing sarcoma and malignant rhabdoid tumor, also displayed heightened sensitivity to this inhibitor. nih.gov

The dual USP7/USP47 inhibitor P5091 has demonstrated cytotoxic activity in multiple myeloma (MM) and lung neuroendocrine cancer cell lines. nih.govresearchgate.net Similarly, the dual inhibitor P22077 induces apoptosis in neuroblastoma cells. nih.gov Another inhibitor, Compound 1, was shown to inhibit the growth of HCT-116 human colorectal cancer cells with an EC₅₀ of 11 μM. nih.gov The novel inhibitor Almac4 was effective against TP53 wild-type neuroblastoma cell lines, irrespective of their MYCN status, but was less effective in cells with mutated or null TP53. nih.govresearchgate.net The inhibitor AD04 also showed dose-dependent sensitivity in multiple myeloma cell lines, including OPM2 and XG-1. i3l.ac.id

However, sensitivity is not exclusively limited to p53 wild-type cells. Several studies have indicated that some cancer cell lines with p53-inactivating mutations are also sensitive to USP7 inhibitors, suggesting that mechanisms independent of p53 can contribute to their anti-tumor activity. scispace.comnih.govresearchgate.net For example, the inhibitor compound 41 demonstrated tumor growth inhibition in both p53 wild-type and p53 mutant cancer cell lines. acs.org

CompoundCancer TypeCell Line(s)Potency (IC₅₀/EC₅₀)TP53 Status
Compound 1 Colorectal CancerHCT-116EC₅₀: 11 µMWild-Type
P5091 Lung NeuroendocrineNCI-H526, NCI-H209Dose-dependent cytotoxicityMutant (H526), Wild-Type (H209)
XL177A Ewing Sarcoma, Malignant Rhabdoid TumorVariousIncreased sensitivityWild-Type
Almac4 NeuroblastomaVariousIC₅₀ values calculatedEffective in Wild-Type
AD04 Multiple MyelomaOPM2, XG-1Dose-dependent sensitivityNot specified

A primary mechanism of action for USP7/USP47 inhibitors involves the disruption of the MDM2-p53 regulatory axis. nih.gov USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. nih.govnih.gov Inhibition of USP7 is therefore expected to destabilize MDM2, leading to an accumulation of p53 and the subsequent activation of its downstream targets, such as the cell cycle inhibitor p21. nih.govnih.govmedchemexpress.com

Numerous in vitro studies have confirmed this mechanism.

Treatment of MCF7 breast cancer cells with the inhibitor XL177A led to the rapid degradation of MDM2 within two hours, followed by a corresponding increase in p53 and p21 protein levels. medchemexpress.com

The dual inhibitor P22077 was shown to promote MDM2 degradation and activate both p53 and p21. nih.govoup.com

In multiple myeloma cells, P5091 treatment resulted in increased MDM2 ubiquitination and degradation, with subsequent stabilization of p53 and p21. oup.com

The novel inhibitor Almac4 decreased MDM2 protein levels while concurrently increasing p53 levels in sensitive neuroblastoma cell lines. nih.govresearchgate.net

Similarly, AD04 induced the accumulation of p53 and an increase in p21 in colorectal and breast cancer cell lines. i3l.ac.idi3l.ac.id

Compounds FT671 and FT827 were also shown to destabilize USP7 substrates, including MDM2, and increase p53 levels, which enhanced the transcription of p53 target genes. nih.gov

These molecular changes translate into cellular responses such as cell cycle arrest and apoptosis. For example, XL177A induced a complete G1 arrest in MCF7 cells, and P5091 blunted the cell cycle in multiple myeloma cells. medchemexpress.comoup.com This demonstrates clear target engagement and a dose-dependent cellular response consistent with the intended mechanism of USP7 inhibition.

In Vivo Efficacy Studies in Preclinical Models

The anti-tumor activity of USP7/USP47 inhibitors observed in vitro has been further substantiated in various preclinical animal models, demonstrating their potential for therapeutic application.

USP7/USP47 inhibitors have shown significant efficacy in reducing tumor burden in xenograft models of both hematological and solid tumors. researchgate.netresearchgate.net

Multiple Myeloma: The inhibitor P5091 was among the first to provide evidence of in vivo anti-tumor activity, effectively inhibiting the growth of multiple myeloma tumors in an MM.1S xenograft model. nih.govfrontiersin.org A subsequent compound, USP7-797, also effectively inhibited MM.1S tumor growth in a dose-dependent manner. nih.govfrontiersin.org Another early dual inhibitor, Compound 1, demonstrated modest activity in a human multiple myeloma xenograft model. nih.gov

Neuroblastoma: The dual inhibitor P22077 showed significant in vivo efficacy, ablating tumor growth in orthotopic xenograft models using IMR-32, SH-SY5Y, and NGP neuroblastoma cells. nih.govresearchgate.net

Colon Cancer: P5091 was reported to effectively inhibit the growth of colon carcinoma xenografts (CT26 model). researchgate.net

Other Cancers: The efficacy of these inhibitors extends beyond these specific cancer types. Compound 41 demonstrated tumor growth inhibition in xenograft studies of both p53 wild-type and p53 mutant cancer cell lines. acs.org Similarly, Compound 1 showed activity in a B-cell leukemia in vivo model. nih.gov

In addition to inhibiting tumor growth, treatment with USP7/USP47 inhibitors has been shown to improve survival outcomes in preclinical models. In mouse xenograft models of multiple myeloma, treatment with P5091 not only inhibited tumor growth but also significantly prolonged the survival of the mice compared to control groups. oup.com Likewise, Compound 1 significantly increased the lifespan of mice in both multiple myeloma and B-cell leukemia xenograft models. nih.gov The compound USP7-797 also prolonged survival in a dose-dependent fashion in a multiple myeloma xenograft study. nih.govfrontiersin.org

Challenges and Future Directions in Usp7/usp47 Inhibitor Research and Development

Preclinical Challenges in Translation

Achieving High Selectivity and Minimizing Off-Target Effects

A primary challenge in the development of USP7/USP47 inhibitors is achieving high selectivity. This difficulty stems largely from the highly conserved structural features within the catalytic domains of DUBs. schrodinger.comnih.gov The issue is particularly pronounced between USP7 and USP47, which share approximately 48.4% sequence similarity in their catalytic sites. researchgate.netresearchgate.net This high degree of homology explains why many first-generation small molecules, such as P22077, inhibit both enzymes. nih.govnih.gov While dual inhibition may offer therapeutic benefits in some contexts by targeting multiple pathways simultaneously, it complicates the elucidation of specific biological functions and can lead to a wider range of off-target effects and potential toxicities. nih.gov

To overcome the challenge of selectivity, research has shifted towards innovative approaches:

Targeting Allosteric Sites: Instead of competing with ubiquitin at the highly conserved catalytic site, allosteric inhibitors bind to distinct, less conserved pockets on the enzyme. nih.govnih.gov This strategy can induce conformational changes that inactivate the enzyme, offering a promising path to achieving greater selectivity. The discovery of compounds like GNE-6640 and GNE-6776, which bind to a site approximately 12 Å away from the catalytic cysteine, exemplifies this approach. researchgate.net These inhibitors sterically hinder ubiquitin binding, providing a mechanism for potent and selective USP7 inhibition. nih.govresearchgate.net

Exploiting Minor Structural Differences: Even within the conserved catalytic domain, subtle differences between USP7 and USP47 exist. For instance, analysis of compound binding sites has revealed differing residues that can be exploited for the rational design of selective inhibitors. frontiersin.org

Ensuring selectivity is crucial not only for clarifying the distinct roles of USP7 and USP47 but also for minimizing unintended interactions with the nearly 100 other DUBs in the human genome, thereby creating a safer therapeutic profile. schrodinger.comresearchgate.net

Addressing Pharmacokinetic and Pharmacodynamic Hurdles (e.g., ADME)

For an inhibitor to be clinically viable, it must possess favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). pnas.orgcnio.es Early-generation inhibitors often suffered from poor physicochemical properties, limiting their utility in vivo. nih.govfrontiersin.org

Key ADME hurdles in USP7/USP47 inhibitor development include:

Absorption and Bioavailability: Achieving adequate oral bioavailability is a significant goal. Some novel inhibitors have shown promise in this area; for example, certain compounds have demonstrated efficacy following oral administration in preclinical tumor models, indicating they can be successfully absorbed into the bloodstream. frontiersin.orgnih.gov USP7-797 was highlighted as a potent compound with oral bioavailability and an optimal balance of cellular potency and pharmacokinetic properties. frontiersin.org

Distribution: The inhibitor must reach the target tissue at a sufficient concentration to exert its effect. This involves crossing biological membranes and avoiding excessive accumulation in non-target tissues.

Metabolism: Inhibitors must be stable enough to avoid rapid breakdown by metabolic enzymes (like cytochrome P450s) in the liver, which would shorten their duration of action. nih.gov The development of second-generation inhibitors has focused on improving metabolic stability. nih.gov

Excretion: The rate and route of elimination from the body influence the dosing schedule.

Recent efforts have successfully identified lead compounds with promising PK profiles in mouse models, demonstrating that these hurdles are not insurmountable. researchgate.net The continuous optimization of ADME properties remains a critical focus in the progression of these inhibitors from laboratory tools to therapeutic agents. cnio.esfrontiersin.org

Evaluation of Potential Toxicity Profiles

The potential for toxicity is a major concern in the development of any therapeutic agent. For USP7/USP47 inhibitors, toxicity can arise from on-target effects (due to the multitude of substrates regulated by these DUBs) or off-target effects (due to lack of selectivity). nih.gov Thorough toxicological evaluation is essential.

Genotoxicity: A recently uncovered mechanism of toxicity for some USP7 inhibitors involves the premature and widespread activation of CDK1, a key protein that drives the cell cycle. nih.gov This uncontrolled activity can lead to catastrophic errors during DNA replication, causing DNA damage and ultimately cell death. nih.gov This finding underscores the importance of assessing the genotoxic potential of new compounds.

Proteotoxicity: USP7 plays a role in cellular protein quality control. nih.govfrontiersin.org Interestingly, in models of neurodegenerative diseases like ALS, inhibition of USP7 has been shown to protect against proteotoxicity by enhancing the clearance of misfolded proteins. nih.govfrontiersin.org However, broad disruption of protein homeostasis by inhibiting a key DUB could also trigger proteotoxic stress in other contexts, a possibility that requires careful investigation. researchgate.net

Gastrointestinal and Developmental Safety: While specific data on gastrointestinal and developmental toxicity of USP7/USP47 inhibitors are limited, these are critical areas for preclinical safety assessment. The role of USP7 in cell cycle control and DNA damage repair suggests that its inhibition could potentially impact rapidly dividing cells, such as those in the gastrointestinal lining, or interfere with normal embryonic development. nih.gov The observation that some inhibitors show low toxicity to normal cells while targeting cancer cells is encouraging. frontiersin.org For example, the dual USP14/UCHL5 inhibitor VLX1570 was terminated in a clinical trial due to toxicity, highlighting the need for highly selective DUB inhibitors to achieve a favorable safety window. columbia.edu

Strategies for Novel this compound Discovery

The quest for potent, selective, and drug-like USP7/USP47 inhibitors has driven the adoption of advanced and innovative discovery methodologies.

Advanced Screening Methodologies (e.g., High-Throughput Screening, Fragment-Based Drug Design)

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds (often hundreds of thousands) to identify "hits" that modulate the activity of a target enzyme. frontiersin.org This method has been successfully used in the DUB field, leading to the discovery of foundational USP7 inhibitors like HBX-41108 and P5091. nih.gov HTS is a powerful tool for exploring vast chemical diversity quickly, but it can be challenging for DUBs due to the difficulty in finding high-quality, drug-like hits from these large libraries. nih.govfrontiersin.org

Fragment-Based Drug Design (FBDD): FBDD has emerged as a highly effective alternative to HTS for challenging targets like DUBs. nih.govcresset-group.com This approach screens much smaller libraries of low-molecular-weight compounds ("fragments"). columbia.edu

Principles: Because fragments are smaller and less complex, they have a higher probability of finding a complementary binding pocket on the protein surface. Although these initial hits bind with low affinity, they do so very efficiently. nih.gov

Advantages: FBDD typically has a higher hit rate than HTS and provides a more efficient starting point for optimization. columbia.educresset-group.com Using sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or X-ray crystallography, researchers can observe how the fragment binds and then rationally "grow" or "link" fragments to create a highly potent and selective lead compound. nih.govnih.gov This method was instrumental in the identification of highly potent (nM) and selective USP7 inhibitors. nih.gov

Screening MethodLibrary SizeHit AffinityKey Advantage
High-Throughput Screening (HTS) >100,000Higher (nM to µM)Rapidly screens vast chemical space.
Fragment-Based Drug Design (FBDD) <5,000Lower (µM to mM)Higher hit rate; more efficient hit-to-lead optimization.

Structure-Based Drug Design and Computational Approaches (e.g., molecular dynamics simulations, QSAR, FEP+)

Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography. By visualizing the inhibitor bound to USP7, medicinal chemists can make precise, rational modifications to improve potency and selectivity. nih.govfrontiersin.org This approach has been crucial for optimizing initial hits from both HTS and FBDD campaigns into lead compounds. frontiersin.orgnih.gov

Computational Approaches: A suite of computational tools is increasingly used to accelerate the discovery process, reduce costs, and refine inhibitor design.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic movements and interactions of the protein and inhibitor over time. This provides insights into the stability of the binding and how the inhibitor might affect the protein's conformational changes, which cannot be seen in static crystal structures. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Once a reliable model is built, it can be used to predict the activity of new, untested compounds and to prioritize which molecules to synthesize, saving time and resources. frontiersin.org

Free Energy Perturbation (FEP+): FEP+ is an advanced, physics-based computational method that can accurately predict the binding affinity of a new compound relative to a known reference ligand. schrodinger.com By calculating the free energy changes of "morphing" one molecule into another within the protein's binding site, FEP+ allows researchers to prioritize modifications that are most likely to improve potency. cresset-group.com This technique is particularly valuable in the lead optimization phase to guide the design of next-generation inhibitors with enhanced efficacy. schrodinger.com

Exploring Novel Binding Pockets and Allosteric Sites (e.g., C-terminal tail disruption)

The development of USP7 inhibitors has evolved from targeting the active site to exploring novel binding pockets and allosteric sites to enhance potency and selectivity. nih.gov The plasticity of USP7's catalytic domain and its regulation by allosteric mechanisms present opportunities for innovative inhibitor design. acs.org

Researchers have identified allosteric sites that can modulate USP7 activity. oncotarget.com One such critical regulatory element is the C-terminal tail of USP7. A disordered peptide at the C-terminus (residues 1084–1102) is crucial for activating the enzyme. acs.org This tail binds to an activation cleft within the catalytic domain, stabilizing a catalytically competent conformation and thereby boosting its ubiquitin-cleaving activity. acs.org This mechanism of allosteric autoactivation can be mimicked by small molecules. For instance, the small-molecule activator MS-8 has been shown to engage this allosteric C-terminal binding pocket to enhance USP7 activity. biorxiv.orgnih.gov This highlights the potential of targeting this site to either inhibit or activate the enzyme.

Co-crystal structures of USP7 with various inhibitors have revealed at least two distinct binding pockets within the catalytic domain, termed site 1 and site 2. acs.org

Site 1: Located near the ubiquitin-binding pocket. Inhibitors binding here can be either non-covalent or covalent. acs.org

Site 2: Situated approximately 12 Å from the active center. acs.org

Furthermore, computational studies and molecular dynamics simulations have been employed to uncover cryptic allosteric sites that are not apparent in static crystal structures. oncotarget.com These dynamic pockets, which may only become accessible when the enzyme is in a specific conformational state, offer new avenues for designing highly selective inhibitors. oncotarget.com One such dynamic pocket has been identified near the catalytic center of the auto-inhibited, inactive form of USP7. researchgate.net Targeting these unique pockets, which have low homology with other deubiquitinating enzymes (DUBs), is a promising strategy to improve inhibitor selectivity. nih.gov

Development of Highly Specific USP47 Inhibitors

The development of highly specific USP47 inhibitors has been challenging due to the high degree of similarity between its catalytic site and that of USP7, with a reported 48.4% similarity. frontiersin.org Consequently, many first-generation USP7 inhibitors also demonstrate activity against USP47. frontiersin.orgnih.gov For instance, compounds like P5091 and P22077 inhibit both enzymes. nih.govmdpi.com

Despite the homology, key differences in the amino acid sequences of their catalytic cores can be exploited to achieve selectivity. frontiersin.org A comparative analysis of the compound binding sites revealed six residue differences between USP7 and USP47, providing a structural basis for designing specific inhibitors. nih.govfrontiersin.org

The lack of a crystal structure for USP47 has been a significant hurdle in the structure-based design of specific inhibitors. frontiersin.org However, recent structural and functional characterization has begun to shed light on the molecular details of USP47 regulation and substrate recognition, identifying potential hotspots for drug discovery. nih.gov These studies have revealed that while the catalytic triads of both USP47 and USP7 become aligned upon ubiquitin binding, the composition and lengths of the blocking loops (BL1, BL2, and BL3) differ, contributing to selectivity. nih.gov

Researchers are now leveraging these subtle structural differences to develop inhibitors with greater specificity for USP47. This includes designing compounds that specifically interact with the unique residues within the USP47 binding pocket. The development of such specific inhibitors is crucial for dissecting the distinct biological roles of USP47 and for developing targeted therapies for diseases where USP47 is implicated, such as certain cancers and myocardial infarction. frontiersin.orgnih.gov

Biomarker Identification and Validation

The clinical development of USP7/USP47 inhibitors necessitates the identification and validation of biomarkers to select patients who are most likely to respond and to monitor treatment efficacy. sapient.biotechnologypublisher.com These biomarkers can be categorized as prognostic/predictive and pharmacodynamic.

Prognostic and Predictive Biomarkers for this compound Response (e.g., USP7/USP47 expression levels, p53 mutation status)

Prognostic and predictive biomarkers help to identify patient populations that may benefit most from USP7/USP47 inhibition.

USP7/USP47 Expression Levels: High expression of USP7 is observed in various malignant tumors and often correlates with a poor prognosis, suggesting it could serve as a prognostic marker. frontiersin.org Overexpression of USP7 has been associated with tumor aggressiveness in several cancer types. wuxibiology.com Similarly, USP47 is highly expressed in many tumors, and its inhibition can reverse malignant behavior. frontiersin.orgnih.gov Therefore, the expression levels of these enzymes could potentially predict response to their inhibitors.

p53 Mutation Status: The tumor suppressor p53 is a critical downstream target of the USP7 pathway. mdpi.com USP7 inhibition is expected to stabilize p53 by promoting the degradation of its E3 ligase, MDM2. nih.govnih.gov This suggests that tumors with wild-type p53 might be particularly sensitive to USP7 inhibitors. patsnap.com However, the therapeutic potential of USP7 inhibitors is not limited to p53 wild-type cancers. Some studies indicate that USP7 inhibitors can induce cell death in cancers with different p53 statuses, including mutant p53. nih.govnih.govnih.gov For instance, in laryngeal squamous cell carcinoma, USP7 inhibition increased radiosensitivity in p53-mutated cells but decreased it in p53-wild type cells. nih.gov This highlights the context-dependent role of p53 status as a predictive biomarker.

Biomarker CategoryPotential BiomarkerRationale for Use
Prognostic High USP7 ExpressionAssociated with poor tumor prognosis in various cancers. frontiersin.org
Predictive Wild-Type p53USP7 inhibition stabilizes MDM2, leading to p53 activation and apoptosis. patsnap.com
Predictive Mutant p53USP7 can also stabilize mutant p53; its inhibition can reduce mutant p53 levels. nih.gov
Predictive High USP47 ExpressionHigh expression is common in tumors; inhibition reverses malignant phenotypes. frontiersin.orgnih.gov

Pharmacodynamic Biomarkers for Target Engagement (e.g., MDM2, p53, Tip60 ubiquitination/expression)

Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is engaging its target and eliciting a biological response. sapient.bio For USP7/USP47 inhibitors, changes in the levels or ubiquitination status of downstream substrates can serve as effective PD markers.

MDM2 and p53: Inhibition of USP7 leads to the destabilization and degradation of MDM2, which in turn leads to the stabilization and accumulation of p53. nih.govnih.govmdpi.com Therefore, measuring a decrease in MDM2 levels and an increase in p53 and its transcriptional target, p21, can serve as robust pharmacodynamic markers of USP7 inhibition. nih.gov Treatment with the USP7 inhibitor FX1-5303 resulted in a clear increase in these PD markers. nih.gov

Tip60: The histone acetyltransferase Tip60 is another substrate of USP7. USP7 interacts with and deubiquitinates Tip60, thereby stabilizing it. nih.gov Inhibition of USP7 can lead to the destabilization and degradation of Tip60. nih.gov This suggests that monitoring Tip60 ubiquitination or protein levels could be a useful pharmacodynamic biomarker. nih.govnih.gov

BiomarkerEffect of USP7 InhibitionMethod of Measurement
MDM2 Decreased protein levels/increased ubiquitinationWestern Blot, ELISA
p53 Increased protein levels and activityWestern Blot, ELISA, Immunohistochemistry
p21 Increased expression (as a downstream target of p53)Western Blot, qPCR
Tip60 Decreased protein levels/increased ubiquitinationWestern Blot, Ubiquitination assays

Elucidating Mechanisms of Resistance to USP7/USP47 Inhibitors

As with many targeted therapies, the development of resistance is a significant challenge for USP7/USP47 inhibitors. frontiersin.org Understanding the mechanisms by which cancer cells become resistant is crucial for developing strategies to overcome it.

One primary mechanism of acquired resistance is the emergence of mutations within the drug's target. A study identified a heterozygous mutation, V517F, in the binding pocket of USP7 as a cause of resistance to the inhibitor USP7-797. researchgate.net Structural analysis suggested that this mutation alters the conformation of the binding pocket, causing steric hindrance and reducing the affinity between USP7 and the inhibitor. researchgate.net Cell lines engineered to carry this V517F mutation showed significant resistance to USP7 inhibition. researchgate.net

Resistance can also be mediated through the modulation of downstream signaling pathways. For example, the interaction between USP7 and CCDC6 has been shown to be important in conferring resistance to PARP inhibitors, suggesting that alterations in USP7's interaction with its various substrates could influence sensitivity to USP7 inhibitors themselves. nih.gov Similarly, USP7's role in stabilizing proteins like NEK2, which is involved in bortezomib (B1684674) resistance in multiple myeloma, indicates that the complex network of USP7 substrates can contribute to drug resistance. nih.govfrontiersin.org

Strategies to overcome resistance could include the development of next-generation inhibitors that can bind to the mutated target or the use of combination therapies that target parallel or downstream pathways. frontiersin.orgresearchgate.net

Exploring Alternative Modalities: USP7 Activators and their Therapeutic Potential

While much of the research focus has been on inhibiting USP7 for cancer therapy, there is emerging interest in the therapeutic potential of USP7 activators. biorxiv.org This interest stems from the discovery that inactivating mutations in the USP7 gene are the cause of Hao-Fountain Syndrome (HAFOUS), a rare neurodevelopmental disorder. biorxiv.orgnih.gov In this context, activating, rather than inhibiting, USP7 could represent a viable therapeutic strategy. biorxiv.org

The development of small-molecule activators of USP7 provides a proof-of-concept for this approach. biorxiv.org Recently, a small-molecule activator named MS-8 was discovered and characterized. nih.gov This molecule works by mimicking the natural mechanism of allosteric autoactivation of USP7. biorxiv.orgnih.gov It engages the allosteric C-terminal binding pocket, promoting the catalytically active conformation of the enzyme. biorxiv.orgnih.gov Studies have shown that MS-8 can activate USP7 both biochemically and within cells, leading to the stabilization of its downstream substrates. biorxiv.org

The ability to activate USP7 opens up new pharmacological avenues. Besides the potential for treating HAFOUS, USP7 activators could be beneficial in situations where USP7 plays a tumor-suppressive role. biorxiv.org The development of such compounds highlights the potential for creating activators for other members of the deubiquitinase family as well. biorxiv.org

Future Research Avenues and Clinical Translation Prospects

The landscape of ubiquitin-specific protease 7 (USP7) and 47 (USP47) inhibitor research is rapidly evolving, with promising avenues for future investigation and significant prospects for clinical translation. While no USP7 inhibitors have yet entered clinical trials, intensive research and development efforts are paving the way for their transition from preclinical success to clinical application. nih.govfrontiersin.org Key future directions involve the development of next-generation inhibitors, exploration of novel therapeutic applications beyond oncology, and the strategic design of clinical trials informed by a deeper understanding of the underlying biology.

A primary challenge in the development of USP7 inhibitors has been achieving high selectivity, particularly over its closest homolog, USP47, due to the highly conserved structures of their catalytic domains. nih.govnih.gov Early-generation inhibitors often displayed dual activity against both USP7 and USP47. frontiersin.org While dual inhibition may offer therapeutic benefits in certain contexts, such as inflammatory diseases and potentially some cancers, developing highly selective inhibitors for both enzymes is crucial to dissect their individual roles and minimize off-target effects. biospace.comnih.gov

Future research is focused on several key areas:

Development of Next-Generation Inhibitors: The discovery of novel allosteric binding sites on USP7 has opened up new possibilities for designing highly potent and selective non-covalent inhibitors. nih.govpatsnap.com These next-generation molecules, such as thienopyridine derivatives and compounds developed through fragment-based screening, offer improved selectivity over other deubiquitinases (DUBs) and better pharmacokinetic properties, making them more suitable for clinical development. nih.govfrontiersin.orgpatsnap.com

Combination Therapies: A significant area of future research lies in evaluating USP7/USP47 inhibitors in combination with other therapeutic agents. Preclinical studies have shown synergistic effects when these inhibitors are combined with DNA-damaging agents, PARP inhibitors, immunotherapy (checkpoint inhibitors), and targeted therapies. mdpi.compatsnap.com For example, USP7 inhibition can sensitize cancer cells to T cell-mediated killing by modulating the PD-1/PD-L1 axis, suggesting a powerful combination with checkpoint inhibitors. frontiersin.org

Expansion into New Therapeutic Areas: While oncology has been the primary focus, the roles of USP7 and USP47 in regulating inflammatory pathways present exciting new therapeutic opportunities. nih.gov Both enzymes are implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.govresearchgate.net Dual inhibition of USP7 and USP47 has been shown to block inflammasome formation and the release of pro-inflammatory cytokines, suggesting their potential for treating inflammatory conditions. nih.govresearchgate.netfrontiersin.org

Biomarker Identification: A critical aspect of clinical translation is the identification of predictive biomarkers to select patients who are most likely to respond to this compound therapy. The tumor suppressor p53 status is a key determinant of response in many cancer types, with p53 wild-type tumors often showing greater sensitivity. patsnap.comnih.gov Future research will need to identify additional biomarkers to guide patient stratification and optimize clinical trial design. nih.gov

The clinical translation of USP7/USP47 inhibitors will require carefully designed clinical trials to evaluate their efficacy and to identify the optimal therapeutic window. Initial trials will likely focus on patient populations with specific genetic backgrounds, such as tumors with wild-type p53, or in combination with established therapies to enhance their efficacy and overcome resistance. patsnap.comnih.gov

Research Findings on Emerging USP7/USP47 Inhibitors

Compound ClassInhibition MechanismSelectivity ProfileKey Findings & Future Prospects
Thienopyridine Derivatives Allosteric, Non-covalentHigh selectivity for USP7 over a wide panel of DUBs, including USP47. nih.govfrontiersin.orgCompounds like USP7-797 show sub-nanomolar potency and oral bioavailability, representing a promising class for clinical development. nih.govfrontiersin.org
4-hydroxypiperidine (B117109) Derivatives Covalent and Non-covalentHigh selectivity for USP7 over other DUBs. nih.govFT671 (non-covalent) and FT827 (covalent) have demonstrated high affinity and selectivity, serving as important tool compounds for preclinical studies. mdpi.comacs.org
Next-Generation Inhibitors (e.g., YCH2823) Direct binding to catalytic domainEnhanced cellular activity compared to earlier compounds like FT671. mdpi.comDemonstrates exceptional efficacy in various cancer cell lines and shows synergy with mTOR inhibitors, suggesting novel combination strategies. mdpi.com
Dual USP7/USP47 Inhibitors (e.g., P5091, P22077) CovalentInhibit both USP7 and USP47 with similar potencies. frontiersin.orgnih.govP5091 was the first to show in vivo anti-tumor activity. nih.govfrontiersin.org These dual inhibitors are being explored for both cancer and inflammatory diseases. nih.govfrontiersin.orgnih.gov

The continued development of potent and selective inhibitors, coupled with a deeper understanding of the diverse biological roles of USP7 and USP47, holds immense promise for translating these targeted therapies into effective clinical treatments for a range of diseases.

Q & A

Q. Advanced

  • Xenograft models : Compound 1 (dual this compound) reduced tumor growth in multiple myeloma and B-cell leukemia models via p53 stabilization and Polβ degradation .
  • USP7 knockout mice : Used to confirm on-target effects, such as apoptosis induction in multiple myeloma .
  • Pharmacodynamic markers : Measure p53, HDM2, or Polβ levels in tumor lysates post-treatment to correlate target modulation with efficacy .

How do medicinal chemistry strategies improve inhibitor pharmacokinetics (PK)?

Q. Advanced

  • Solubility optimization : Compound 4’s pyridazine ring modifications enhanced aqueous solubility while maintaining nM potency .
  • Metabolic stability : Replacing metabolically labile groups (e.g., methyl esters) in compound 1 analogues reduced hepatic clearance .
  • Covalent vs. reversible mechanisms : Cyano-indenopyrazine (reversible, IC50 = 424 nM) avoids off-target reactivity seen in covalent inhibitors (e.g., compound 7) .

What methods mitigate off-target effects in this compound studies?

Q. Advanced

  • Broad-spectrum profiling : Screen against 63 proteases and 49 kinases at 10 µM to exclude pan-assay interference, as done for compound 4 .
  • Isozyme-specific substrates : Use K48- vs. K63-linked ubiquitin chains to differentiate USP7 (cleaves K11/K48/K63) from USP47 (prefers K48) .
  • Time-dependent inhibition assays : Covalent inhibitors (e.g., P22077) require pre-incubation to distinguish specific Cys223 modification from non-specific binding .

How can pharmacological inhibitors dissect USP7 vs. USP47 roles in DNA repair?

Q. Advanced

  • Selective inhibitors : USP7-IN-7 (IC50 < 10 nM) stabilizes p53 without affecting USP47-dependent Polβ .
  • Dual inhibitors : Compound 14 accelerates Polβ degradation in HeLa cells, linking USP47 inhibition to impaired base excision repair .
  • Knockdown/rescue experiments : USP47 siRNA combined with P5091 (this compound) confirms YAP stabilization is USP47-dependent .

What are key pitfalls in interpreting IC50/EC50 values for USP7/USP47 inhibitors?

Q. Basic

  • Assay variability : IC50 values for PR-619 range from 0.51 µM (Ub-Y59AFCouK-sfGFP assay) to 8.0 µM (Ub-AMC) due to substrate differences .
  • Cellular vs. biochemical activity : P5091’s EC50 = 4.2 µM in biochemical assays but requires 10–20 µM in cells due to permeability barriers .
  • Redox interference : Thiol-reactive compounds (e.g., P22077) may artifactually inhibit DUBs in reducing environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.